Chroman-8-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-8-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c10-14(11,12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMATZNLBWDEAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)S(=O)(=O)Cl)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670705 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-8-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048970-15-5 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-8-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1-benzopyran-8-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Chroman-8-sulfonyl Chloride: Properties, Reactivity, and Applications
Foreword
Chroman-8-sulfonyl chloride stands as a pivotal, yet highly specialized, reagent in the landscape of medicinal chemistry and organic synthesis. Its unique structure, combining the privileged chroman scaffold with the versatile reactivity of a sulfonyl chloride, makes it a valuable building block for creating complex molecules with significant biological activity.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of its chemical properties, reactivity, and synthetic utility. We will delve into the causality behind its reactions, provide actionable experimental protocols, and ground all claims in authoritative references to ensure scientific integrity.
Core Molecular Profile
Chemical Identity and Structure
This compound is an aromatic sulfonyl chloride built upon the 3,4-dihydro-2H-1-benzopyran (chroman) heterocyclic system. The sulfonyl chloride moiety is attached at the 8-position of the aromatic ring.
Caption: Core chemical identity of this compound.
Physicochemical Properties
Quantitative physical data for this compound is not extensively published. The table below summarizes available information from chemical suppliers.
| Property | Value / Description | Source |
| Purity | ≥95% | [2] |
| Solubility | No data available; expected to be soluble in aprotic organic solvents like THF, DCM, and diethyl ether, while reacting with protic solvents. | Inferred |
| Sensitivity | Air sensitive; moisture sensitive. | [3] |
| Shelf Life | Approximately 730 days under proper storage. | [2] |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons of the chroman core. The protons on the aromatic ring will be downfield, influenced by the electron-withdrawing sulfonyl chloride group. The four protons of the ethyl bridge in the dihydropyran ring will appear as multiplets in the upfield region.
-
¹³C NMR Spectroscopy: The carbon spectrum will display nine distinct signals. The carbon atom attached to the sulfonyl chloride group (C8) will be significantly deshielded. Aromatic carbons will appear in the typical ~110-160 ppm range, while the aliphatic carbons of the chroman ring will be found further upfield.
-
Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the sulfonyl chloride functional group.[5] Strong, characteristic absorption bands are expected in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ , corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively.[5]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. A key feature will be the characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), leading to a distinct M+2 peak that is approximately one-third the intensity of the molecular ion peak (M⁺).[5]
Synthesis and Preparation
The most direct and industrially relevant method for synthesizing aryl sulfonyl chlorides is through the electrophilic aromatic substitution reaction known as chlorosulfonation.[6]
Synthetic Pathway: Chlorosulfonation of Chroman
This compound is typically prepared by reacting chroman with an excess of chlorosulfonic acid (ClSO₃H).[6] This powerful reagent acts as both the sulfonating agent and the solvent.
Caption: General synthetic scheme for this compound.
Causality of Reagent Choice: Chlorosulfonic acid is highly effective for this transformation. The excess reagent serves to drive the reaction to completion. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the SO₃H⁺ electrophile (or a related species) attacks the electron-rich aromatic ring of the chroman molecule. The ortho-directing nature of the ether group on the chroman ring favors substitution at the 8-position (ortho to the oxygen).
Example Experimental Protocol: Synthesis of a Sulfonyl Chloride
While a specific protocol for this compound is not publicly detailed, the following general procedure for chlorosulfonation of an activated aromatic compound can be adapted.[7]
WARNING: This reaction is hazardous and must be performed with extreme caution in a certified chemical fume hood by trained personnel. Chlorosulfonic acid is highly corrosive and reacts violently with water.
-
Reaction Setup: Equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize the HCl gas evolved.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with chlorosulfonic acid (typically 4-8 molar equivalents).[8] Cool the flask to 0 °C in an ice-water bath.
-
Substrate Addition: Slowly add chroman (1.0 equivalent) dropwise via the dropping funnel to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for several hours to ensure the reaction goes to completion.[7] Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS of quenched aliquots).
-
Work-up: Once the reaction is complete, cool the mixture back to room temperature. Very cautiously and slowly, pour the reaction mixture onto crushed ice or into ice-water.[8] This step is highly exothermic and will generate large volumes of HCl gas. The sulfonyl chloride product, being insoluble in water, will precipitate out as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.
Caption: Core reactivity pathways of this compound.
Synthesis of Chroman-8-Sulfonamides
The reaction with primary or secondary amines to form sulfonamides is the most prominent application of sulfonyl chlorides in medicinal chemistry.[1][9] The resulting sulfonamide linkage is a key structural motif in a vast number of therapeutic agents.[10]
Mechanism Insight: The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. This is followed by the expulsion of the chloride ion and deprotonation of the nitrogen atom, typically by a base included in the reaction or by a second equivalent of the amine.
Protocol: General Synthesis of N-Substituted Chroman-8-sulfonamides
-
Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0-1.2 equivalents) in a suitable solvent such as pyridine, tetrahydrofuran (THF), or dichloromethane (DCM). Add a base, such as triethylamine (TEA) or pyridine (which can also serve as the solvent), (1.5-2.0 equivalents).[9]
-
Reagent Addition: Cool the solution to 0 °C. Add a solution of this compound (1.0 equivalent) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours.[9] Monitor the reaction by TLC until the sulfonyl chloride is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can then be purified by column chromatography or recrystallization.
Role in Drug Discovery
The chroman framework and the sulfonamide functional group are both considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds.
-
Chroman Derivatives: Chroman-containing molecules have been investigated for a wide range of biological activities.[11]
-
Sulfonamides: This functional group is a bioisostere of amides and esters and can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzymes and receptors.[12]
Patents have described novel sulfonamide-substituted chroman derivatives as potent beta-3 adrenoceptor agonists, indicating their potential utility in treating conditions mediated by this receptor.[6][13] The combination of these two moieties in this compound makes it an attractive starting material for generating libraries of compounds for drug screening.
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols.[2]
Hazard Identification
Based on GHS classifications for similar sulfonyl chlorides, the primary hazards are:
The compound is classified as a corrosive material.[3]
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Inert Atmosphere: Due to its sensitivity to air and moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for long-term storage or reactions.[3]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[3]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and appropriate protective clothing to prevent skin contact.[15]
-
Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3]
-
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][15] Store in a designated corrosives area, preferably under an inert atmosphere.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
First Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[3]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a physician.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting due to the risk of perforation. Call a physician immediately.[3]
Conclusion
This compound is a highly reactive and valuable reagent for the synthesis of novel chemical entities, particularly within the pharmaceutical industry. Its primary utility lies in its efficient reaction with amines to produce a diverse range of sulfonamides, leveraging the combined structural benefits of the chroman scaffold and the sulfonamide linker. A thorough understanding of its chemical properties, reactivity, and stringent safety requirements is essential for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently incorporate this powerful building block into their synthetic strategies.
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An In-depth Technical Guide to Chroman-8-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chroman-8-sulfonyl chloride (CAS Number: 1048970-15-5) is a heterocyclic sulfonyl chloride that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its rigid chroman scaffold, combined with the reactive sulfonyl chloride moiety, makes it an attractive precursor for the synthesis of novel sulfonamide derivatives. This guide provides a comprehensive overview of its chemical properties, a detailed representative synthesis protocol, an exploration of its reactivity, and a focused discussion on its potential applications in drug discovery, particularly in the development of carbonic anhydrase inhibitors. This document is intended to serve as a technical resource for researchers leveraging this compound in their synthetic endeavors.
Compound Identification and Physicochemical Properties
This compound, also known as 3,4-dihydro-2H-1-benzopyran-8-sulfonyl chloride, is a key intermediate for introducing the chroman-8-sulfonyl moiety into a target molecule.[1]
| Property | Value | Source(s) |
| CAS Number | 1048970-15-5 | [1] |
| Molecular Formula | C₉H₉ClO₃S | [2] |
| Molecular Weight | 232.68 g/mol | [2] |
| Synonyms | 3,4-dihydro-2H-1-benzopyran-8-sulfonyl chloride, Chromane-8-sulfonyl chloride | [1] |
| Purity (Typical) | ≥97% | [2] |
Synthesis of this compound: A Representative Protocol
Reaction Scheme:
Figure 1: General reaction scheme for the chlorosulfonation of chroman.
Detailed Experimental Protocol (Representative):
-
Materials:
-
Chroman (1.0 eq)
-
Chlorosulfonic acid (4.0 eq)
-
Dichloromethane (anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve chroman (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid (4.0 eq) dropwise via the addition funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Separate the organic layer and wash the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
-
Self-Validation and Causality: The use of excess chlorosulfonic acid ensures the complete conversion of the starting material. The slow, dropwise addition at low temperature is critical to control the exothermic nature of the reaction and to minimize the formation of undesired side products. The aqueous workup with sodium bicarbonate neutralizes any remaining acid, and the subsequent washing steps remove water-soluble impurities.
Reactivity and Mechanistic Insights
The core reactivity of this compound is centered on the highly electrophilic sulfur atom of the sulfonyl chloride group. This makes it an excellent substrate for nucleophilic substitution reactions.
Figure 2: General nucleophilic substitution pathway for this compound.
The primary and most significant reaction of this compound is its condensation with primary or secondary amines to form the corresponding sulfonamides.[3] This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[3]
Mechanism of Sulfonamide Formation:
The reaction proceeds via a two-step addition-elimination mechanism. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group, to yield the stable sulfonamide product.
Applications in Drug Discovery: A Focus on Carbonic Anhydrase Inhibitors
The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[4][5] A particularly promising application for derivatives of this compound is in the development of carbonic anhydrase (CA) inhibitors.
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis.[6] Sulfonamides are the cornerstone of CA inhibitor design, with the -SO₂NH₂ group coordinating to the zinc ion in the enzyme's active site.[6]
Recent studies have demonstrated that chromene-based sulfonamides exhibit potent and selective inhibition of tumor-associated CA isoforms.[6] By analogy, chroman-8-sulfonamides derived from this compound are highly promising candidates for development as novel anticancer agents.
Workflow for the Synthesis and Evaluation of Chroman-8-sulfonamide as a Potential CA Inhibitor:
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An In-Depth Technical Guide to Chroman-8-sulfonyl chloride: Molecular Structure, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Medicinal Chemistry
Chroman-8-sulfonyl chloride, a heterocyclic organic compound, represents a confluence of two moieties of significant interest in medicinal chemistry: the chroman scaffold and the sulfonyl chloride functional group. The chroman framework is a core structure in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[1] Concurrently, the sulfonyl chloride group serves as a crucial reactive handle for the synthesis of sulfonamides, a class of compounds with a long history and broad spectrum of therapeutic applications, from antibacterial agents to diuretics and anticancer drugs.[2] This guide provides a comprehensive overview of the molecular structure, a detailed synthesis protocol, and an analysis of the spectroscopic data for this compound, offering a foundational resource for its application in synthetic and medicinal chemistry.
Molecular Structure and Chemical Formula
This compound is systematically named 3,4-dihydro-2H-1-benzopyran-8-sulfonyl chloride. Its molecular structure consists of a bicyclic chroman core, where a dihydropyran ring is fused to a benzene ring. The sulfonyl chloride group (-SO₂Cl) is attached to the 8th position of the chroman ring system.
Chemical Formula: C₉H₉ClO₃S
Molecular Weight: 232.68 g/mol
CAS Number: 1048970-15-5[3][4][5]
Molecular Structure Diagram:
Caption: 2D structure of this compound.
Synthesis of this compound
The synthesis of aryl sulfonyl chlorides is a fundamental transformation in organic chemistry. A common and effective method for the preparation of this compound involves the direct chlorosulfonation of chroman. This electrophilic aromatic substitution reaction utilizes chlorosulfonic acid as the sulfonating and chlorinating agent. The causality behind this choice lies in the high reactivity of chlorosulfonic acid, which allows for the direct introduction of the sulfonyl chloride group onto the aromatic ring of the chroman nucleus. The reaction is typically performed at low temperatures to control its exothermic nature and minimize the formation of side products.
Experimental Protocol: Chlorosulfonation of Chroman
This protocol is a representative example for the laboratory-scale synthesis of this compound. A thorough risk assessment must be conducted before proceeding, as chlorosulfonic acid is highly corrosive and reacts violently with water.
Materials:
-
Chroman (3,4-dihydro-2H-1-benzopyran)
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Addition funnel
-
Inert gas (e.g., Nitrogen or Argon) inlet
-
Cooling bath (e.g., ice-salt or acetone-dry ice)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and an inert gas inlet, place anhydrous dichloromethane.
-
Cooling: Cool the solvent to -10 °C using a suitable cooling bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (typically 3-5 equivalents) to the cooled dichloromethane with vigorous stirring, maintaining the temperature below 0 °C.
-
Substrate Addition: Dissolve chroman (1 equivalent) in a minimal amount of anhydrous dichloromethane and place it in the addition funnel. Add the chroman solution dropwise to the stirred chlorosulfonic acid solution, ensuring the internal temperature does not rise above 0 °C. The rate of addition should be carefully controlled to manage the exotherm.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-3 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water. This step should be performed in a well-ventilated fume hood due to the evolution of HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons of the chroman moiety.
-
Aromatic Protons: The protons on the benzene ring will appear in the downfield region (typically δ 7.0-8.0 ppm). The electron-withdrawing sulfonyl chloride group will deshield the adjacent protons, causing them to resonate at a higher chemical shift. The splitting patterns (e.g., doublets, triplets) will be dictated by the coupling with neighboring protons.
-
Aliphatic Protons: The protons of the dihydropyran ring will appear in the upfield region. The methylene protons adjacent to the oxygen atom (-O-CH₂-) are expected to be the most deshielded among the aliphatic protons (typically δ 4.0-4.5 ppm). The other two methylene groups (-CH₂-CH₂-) will resonate at lower chemical shifts (typically δ 1.8-2.8 ppm), with their signals likely appearing as multiplets due to coupling with each other.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons: The carbon atoms of the benzene ring will resonate in the aromatic region (typically δ 110-160 ppm). The carbon atom directly attached to the sulfonyl chloride group will be significantly deshielded.
-
Aliphatic Carbons: The carbon atoms of the dihydropyran ring will appear in the upfield region (typically δ 20-70 ppm). The carbon atom of the -O-CH₂- group will be the most downfield among the aliphatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the strong absorption bands of the sulfonyl chloride group.
-
S=O Stretching: Two strong and characteristic absorption bands are expected for the asymmetric and symmetric stretching vibrations of the S=O bonds, typically appearing in the regions of 1375-1345 cm⁻¹ and 1185-1165 cm⁻¹, respectively.[6]
-
S-Cl Stretching: A stretching vibration for the S-Cl bond is expected in the region of 600-500 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will appear below 3000 cm⁻¹.
-
C-O Stretching: The C-O-C ether linkage of the chroman ring will show a characteristic stretching band, typically in the 1260-1000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (232.68 g/mol ).
-
Isotopic Pattern: A characteristic isotopic pattern for the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observed for the molecular ion peak (M⁺ and M+2).
-
Fragmentation: Common fragmentation pathways may include the loss of the chlorine atom, the entire sulfonyl chloride group (-SO₂Cl), or cleavage of the dihydropyran ring.
| Spectroscopic Data Summary | |
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), -O-CH₂- protons (δ 4.0-4.5 ppm), -CH₂-CH₂- protons (δ 1.8-2.8 ppm) |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Aliphatic carbons (δ 20-70 ppm) |
| IR (cm⁻¹) | ~1375-1345 (S=O asym stretch), ~1185-1165 (S=O sym stretch), ~600-500 (S-Cl stretch)[6] |
| Mass Spec (m/z) | Molecular ion peak at ~232, with a characteristic M+2 peak for the chlorine isotope. |
Applications in Drug Discovery and Development
The strategic importance of this compound lies in its utility as a versatile building block for the synthesis of a diverse range of compounds with potential therapeutic applications. The reactive sulfonyl chloride group can be readily derivatized with various nucleophiles, such as amines, to generate a library of chroman-based sulfonamides.
The chroman scaffold itself is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] By incorporating the sulfonamide moiety, medicinal chemists can modulate the physicochemical properties of the parent chroman structure, such as solubility, lipophilicity, and hydrogen bonding capacity, to optimize pharmacokinetic and pharmacodynamic profiles.
Derivatives of chroman have been investigated for a wide array of biological activities, including:
-
Anticancer Activity: Many chroman derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1]
-
Antimicrobial and Antifungal Properties: The chroman nucleus is found in compounds with significant activity against bacteria and fungi.
-
Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrase, an enzyme implicated in various diseases, including glaucoma and certain types of cancer. The combination of the chroman scaffold with a sulfonamide group presents an attractive strategy for developing novel carbonic anhydrase inhibitors.
The synthesis of novel chroman-8-sulfonamide derivatives from this compound allows for the exploration of new chemical space and the potential discovery of lead compounds for various therapeutic targets.
Logical Relationship Diagram:
Caption: Role of this compound in generating bioactive derivatives.
Conclusion
This compound is a valuable synthetic intermediate that combines the desirable structural features of the chroman ring system with the versatile reactivity of the sulfonyl chloride group. This guide has provided a detailed overview of its molecular structure, a practical protocol for its synthesis, and a comprehensive analysis of its expected spectroscopic characteristics. For researchers in drug discovery and medicinal chemistry, a thorough understanding of these fundamental aspects is crucial for the rational design and synthesis of novel therapeutic agents based on this promising scaffold. The strategic derivatization of this compound opens avenues for the development of new chemical entities with a wide range of potential pharmacological activities.
References
- Synthesis of sulfonyl chloride substr
-
IR, NMR and MS of a Sulfonyl Chloride compound. (2008, July 30). ACD/Labs. [Link]
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An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023, May 20). MDPI. [Link]
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2H-1-Benzopyran, 3,4-dihydro-. NIST WebBook. [Link]
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Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. (2008, May 24). PubMed. [Link]
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Cas Number 1048970-15-5|this compound|C9H9ClO3S. molecularinfo.com. [Link]
- This compound, min 95%, 100 mg. (URL not available)
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Supporting Information. ScienceOpen. [Link]
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Spectroscopic analysis of compound 8: a) FT-IR b) ESI-MS c) 1 H NMR d)... - ResearchGate. [Link]
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Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE. [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). [Link]
- CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride. (2014).
-
4-dihydro-2H-1-benzopyran-8-sulfonyl chloride molecular information. Cas Number Lookup. [Link]
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Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. (2012, October 16). MDPI. [Link]
- US3108137A - Production of organic sulfonyl chlorides. (1963).
- EP0040560B1 - Alkane-sulfonyl chlorides preparation. (1981).
-
Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. (2021). PMC - NIH. [Link]
-
Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. (2007). NIH. [Link]
-
Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). [Link]
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Chroman-8-Sulfonyl Chloride: A Technical Guide to Solubility and Stability for Researchers
Introduction: The Synthetic Potential of Chroman-8-Sulfonyl Chloride
This compound (CAS No. 1048970-15-5) is a tailored sulfonyl chloride derivative that holds significant promise in the fields of medicinal chemistry and materials science.[1][2][3][4] The fusion of the chroman scaffold, a privileged structure in many biologically active compounds, with the reactive sulfonyl chloride moiety provides a versatile platform for the synthesis of novel sulfonamides and other derivatives. These compounds are of high interest in drug discovery programs targeting a wide range of therapeutic areas.
However, the successful application of this compound in any synthetic protocol is fundamentally dependent on a thorough understanding of its solubility and stability. As a reactive intermediate, its behavior in various solvent systems and its shelf-life under different storage conditions are critical parameters that dictate reaction efficiency, product purity, and the overall reproducibility of experimental outcomes.
This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility and stability of this compound. While quantitative data for this specific molecule is not extensively documented in public literature, this guide will leverage established principles of sulfonyl chloride chemistry to provide researchers with a robust framework for its handling, storage, and application. Furthermore, it outlines detailed, field-proven experimental protocols to enable scientists to generate their own precise data, ensuring the integrity and success of their research endeavors.
I. Solubility Profile: A Predictive and Practical Approach
The solubility of this compound, like other sulfonyl chlorides, is governed by the interplay between its structural components: the relatively nonpolar chroman ring system and the highly polar sulfonyl chloride group. A qualitative understanding based on the "like dissolves like" principle can guide initial solvent selection.
Expected Solubility:
-
High Solubility: Expected in aprotic organic solvents of moderate to high polarity, such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone. These solvents can effectively solvate the molecule without reacting with the sulfonyl chloride group.
-
Moderate Solubility: Likely in less polar aprotic solvents like toluene and diethyl ether.
-
Low Solubility/Insolubility: Expected in non-polar hydrocarbon solvents such as hexanes and pentane.
-
Reactive in Protic Solvents: Protic solvents, including water, alcohols (e.g., methanol, ethanol), and primary or secondary amines, will react with the electrophilic sulfonyl chloride group, leading to hydrolysis or amination to form the corresponding sulfonic acid or sulfonamide. While the compound may initially appear to dissolve, it is undergoing a chemical transformation.
Quantitative Solubility Data
Publicly available, peer-reviewed quantitative solubility data for this compound is limited. The following table is presented as a predictive framework based on the solubility of analogous sulfonyl chlorides. Researchers are strongly encouraged to determine precise solubility data for their specific applications using the protocols provided in this guide.
| Solvent | Molecular Formula | Predicted Solubility (at 25°C) | Notes |
| Dichloromethane | CH₂Cl₂ | High | A common solvent for reactions involving sulfonyl chlorides. |
| Tetrahydrofuran | C₄H₈O | High | Good for dissolving the compound; ensure it is anhydrous. |
| Acetone | C₃H₆O | High | Can be used, but its reactivity should be considered. |
| Toluene | C₇H₈ | Moderate | A suitable non-polar, aprotic solvent. |
| Hexanes | C₆H₁₄ | Low | Useful as an anti-solvent for precipitation/crystallization. |
| Water | H₂O | Insoluble (reactive) | Reacts to form chroman-8-sulfonic acid. |
| Ethanol | C₂H₅OH | Soluble (reactive) | Reacts to form the corresponding ethyl sulfonate ester. |
II. Experimental Determination of Solubility
To ensure reproducibility and optimize reaction conditions, it is imperative to determine the solubility of this compound experimentally. The following protocols are designed to provide both rapid qualitative assessments and precise quantitative data.
A. Qualitative Solubility Assessment
This method offers a quick evaluation of solubility in a range of solvents.
Protocol:
-
Add approximately 10-20 mg of this compound to a dry glass vial.
-
Add 1 mL of the selected anhydrous solvent to the vial.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a dark background.
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent tested.
B. Quantitative Solubility Determination (Shake-Flask Method)
The gravimetric shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.
Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected anhydrous solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.
-
-
Separation of the Saturated Solution:
-
Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the aliquot of the saturated solution to a pre-weighed, dry container (e.g., a vial or evaporating dish).
-
Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation of the compound.
-
Once the solvent is completely removed, weigh the container with the solid residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.
-
Express the solubility in the desired units, such as mg/mL or g/100 mL.
-
Workflow for Solubility Determination
Caption: Workflow for the experimental determination of solubility.
III. Stability Profile: Understanding Degradation Pathways
The stability of this compound is a critical factor for its long-term storage and its use in chemical reactions. The primary degradation pathway for sulfonyl chlorides is hydrolysis, which can be initiated by atmospheric moisture.[5] The stability can also be affected by temperature, light, and the presence of other reactive species.
Key Stability Considerations:
-
Hydrolytic Stability: The sulfonyl chloride functional group is susceptible to hydrolysis by water to form the corresponding sulfonic acid. This reaction is often catalyzed by acidic or basic conditions. The rate of hydrolysis is influenced by the electronic properties of the aromatic ring.[5]
-
Thermal Stability: While many sulfonyl chlorides are stable at ambient temperatures, elevated temperatures can accelerate decomposition. For this compound, it is advisable to avoid high temperatures during storage and handling.
-
Photostability: Exposure to UV light can potentially lead to the degradation of aromatic sulfonyl chlorides. Therefore, it is recommended to store the compound in amber vials or in the dark.
-
Reactivity with Nucleophiles: this compound will readily react with a wide range of nucleophiles, including alcohols, amines, and thiols. This reactivity is the basis for its synthetic utility but also underscores the need for careful handling and storage to prevent unwanted side reactions.
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is advisable for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture.
-
Container: Use a tightly sealed container to prevent moisture ingress. Amber glass vials are recommended to protect against light.
-
Purity: Ensure the compound is stored in a pure form, as impurities can sometimes catalyze degradation.
One supplier suggests a shelf life of 730 days under appropriate storage conditions.[1]
IV. Experimental Determination of Stability
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred approach to quantitatively assess the stability of this compound under various stress conditions.
A. Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method that can separate the intact this compound from its potential degradation products (e.g., the corresponding sulfonic acid).
Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector is required.
-
Column Selection: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines.
B. Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating HPLC method.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration.
-
Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature.
-
Thermal Degradation: Heat the solid compound at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to UV light.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
Data Evaluation: Analyze the chromatograms to determine the percentage of degradation and to identify the formation of any new peaks corresponding to degradation products.
Workflow for Stability Assessment
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Spectroscopic Blueprint of Chroman-8-sulfonyl chloride: A Technical Guide for Researchers
For researchers, medicinal chemists, and professionals in drug development, a granular understanding of the structural and electronic properties of key synthetic intermediates is a cornerstone of efficient and successful research. Chroman-8-sulfonyl chloride, a molecule integrating the privileged chroman scaffold with a reactive sulfonyl chloride functional group, represents such a critical intermediate. Its utility in the synthesis of novel sulfonamide derivatives and other biologically active molecules necessitates a robust and unambiguous method for its structural characterization.
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages fundamental principles of spectroscopy and comparative analysis of analogous structures to present a detailed, predictive spectroscopic profile. We will delve into the anticipated data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the expected spectral features. This document is designed to serve as a practical reference for the identification, characterization, and quality control of this compound in a laboratory setting.
The Molecular Architecture: this compound
The structure of this compound combines a bicyclic chroman core with a sulfonyl chloride group at the 8-position of the aromatic ring. This substitution pattern dictates a unique electronic environment that will be reflected in its spectroscopic data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The electron-withdrawing nature of the sulfonyl chloride group and the oxygen atom of the chroman ring will significantly influence the chemical shifts of the neighboring protons and carbons.
¹H NMR Spectroscopy: Predicted Data
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons of the chroman moiety. The signals for the aromatic protons will be downfield due to the deshielding effect of the aromatic ring current and the electron-withdrawing sulfonyl chloride group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~7.8-8.0 | d | ~7.5-8.5 |
| H-6 | ~7.1-7.3 | t | ~7.5-8.5 |
| H-7 | ~7.5-7.7 | d | ~7.5-8.5 |
| H-2 (OCH₂) | ~4.2-4.4 | t | ~5.0-6.0 |
| H-3 (CH₂) | ~2.0-2.2 | m | - |
| H-4 (ArCH₂) | ~2.8-3.0 | t | ~6.0-7.0 |
Rationale behind the predictions: The chemical shifts are estimated based on data from substituted chroman derivatives and related aromatic sulfonyl chlorides.[1][2] The aromatic protons (H-5, H-6, H-7) are expected to form an AMX or ABX spin system, with H-5 being the most deshielded due to its proximity to the sulfonyl chloride group. The protons of the heterocyclic ring (H-2, H-3, H-4) will show characteristic triplet and multiplet patterns due to coupling with their neighbors.
¹³C NMR Spectroscopy: Predicted Data
The carbon NMR spectrum will complement the proton data, providing information on all carbon atoms in the molecule, including quaternary carbons. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic distribution.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (OCH₂) | ~65-70 |
| C-3 (CH₂) | ~22-26 |
| C-4 (ArCH₂) | ~28-32 |
| C-4a | ~120-125 |
| C-5 | ~128-132 |
| C-6 | ~125-129 |
| C-7 | ~130-134 |
| C-8 | ~140-145 |
| C-8a | ~155-160 |
Rationale behind the predictions: The predictions are based on known ¹³C NMR data for substituted chromans and benzenesulfonyl chloride.[3][4] The carbons directly attached to the oxygen (C-2 and C-8a) will be significantly deshielded. The carbon bearing the sulfonyl chloride group (C-8) is also expected to be downfield. The aliphatic carbons of the heterocyclic ring will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is an invaluable tool for identifying the key functional groups present in a molecule. For this compound, the most prominent features will be the strong absorptions from the sulfonyl chloride group.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~3100-3000 | C-H stretch (aromatic) | Medium-Weak |
| ~2950-2850 | C-H stretch (aliphatic) | Medium |
| ~1600-1450 | C=C stretch (aromatic) | Medium-Strong |
| ~1370-1390 | SO₂ asymmetric stretch | Strong |
| ~1170-1190 | SO₂ symmetric stretch | Strong |
| ~1250-1200 | C-O-C stretch (aryl ether) | Strong |
| ~600-500 | S-Cl stretch | Strong |
Rationale behind the predictions: The characteristic and intense stretching vibrations of the S=O bonds in the sulfonyl chloride group are the most diagnostic peaks in the IR spectrum.[5][6] The presence of both aromatic and aliphatic C-H stretches, as well as the aryl ether C-O-C stretch, will confirm the chroman backbone.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Expected Molecular Ion Peak (M⁺):
-
m/z ~232 (for ³⁵Cl isotope)
-
m/z ~234 (for ³⁷Cl isotope) in an approximate 3:1 ratio.
Key Fragmentation Pathways:
The fragmentation of this compound is expected to proceed through several key pathways:
-
Loss of Cl radical: [M - Cl]⁺ at m/z ~197.
-
Loss of SO₂: [M - SO₂]⁺ at m/z ~168.
-
Loss of SO₂Cl radical: [M - SO₂Cl]⁺ leading to the chroman cation at m/z ~133.
-
Retro-Diels-Alder (RDA) fragmentation of the chroman ring, a common pathway for this heterocyclic system, which could lead to various smaller fragments.[7]
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Discovery and history of chroman sulfonyl chlorides
An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Chroman Sulfonyl Chlorides
Abstract
The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and pharmacologically active compounds.[1][2] The functionalization of this scaffold is crucial for the development of novel therapeutics. This technical guide provides an in-depth exploration of chroman sulfonyl chlorides, key chemical intermediates that serve as a gateway to a diverse range of chroman derivatives, most notably sulfonamides. We will delve into the historical context of their development, rooted in the convergence of chroman chemistry and classical sulfonation reactions, provide detailed synthetic protocols with an emphasis on the underlying chemical principles, and discuss their critical application in modern drug discovery. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of these versatile building blocks.
Part 1: The Chroman Scaffold: A Foundation of Medicinal Chemistry
The chroman framework is a bicyclic heterocyclic system where a dihydropyran ring is fused to a benzene ring. Its structural rigidity and specific stereochemical properties have made it a recurring motif in biologically active molecules.
Historical Significance and Natural Occurrence The importance of the chroman ring is deeply rooted in nature. The most prominent examples include the tocopherols (Vitamin E), where the chroman head is responsible for the molecule's potent antioxidant activity. This scaffold is also integral to a vast class of polyphenolic compounds known as flavonoids, which exhibit a wide array of biological effects.[3][4] The ubiquity of the chroman moiety in these natural products has long signaled its drug-like properties to medicinal chemists, making it an attractive starting point for synthetic programs.[5]
A Privileged Structure in Drug Discovery The term "privileged structure" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity.[1] The chroman scaffold fits this definition perfectly. Its derivatives have been reported to possess a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[4][5] This versatility has cemented the chroman-4-one and related structures as vital building blocks in the design and synthesis of novel therapeutic agents.[2]
Part 2: The Sulfonyl Chloride Functional Group: A Gateway to Diversity
The sulfonyl chloride (-SO₂Cl) is a highly reactive functional group that serves as a powerful electrophile. Its utility in organic synthesis, particularly in the formation of sulfonamides, is a foundational concept in medicinal chemistry.[6]
The history of sulfonyl chlorides is intrinsically linked to the development of the first synthetic antibiotics. The discovery that Prontosil, a sulfonamide-containing dye, had antibacterial activity led to a Nobel Prize in 1939 and marked the dawn of the sulfa drug era.[7] This historical breakthrough underscored the profound biological importance of the sulfonamide linkage, which is most commonly forged by reacting a sulfonyl chloride with a primary or secondary amine.[7][8] Consequently, methods to generate sulfonyl chlorides are of paramount importance.
Part 3: The Genesis of Chroman Sulfonyl Chlorides: A Synthesis of Scaffolds and Reagents
The discovery of chroman sulfonyl chlorides was not a singular event but rather the logical application of a well-established, powerful chemical reaction to a scaffold of growing biological importance. The primary method for their synthesis is the direct chlorosulfonation of the chroman ring, a classic example of electrophilic aromatic substitution.
The Enabling Reaction: Chlorosulfonation Chlorosulfonic acid (ClSO₃H), first discovered in 1854, is a highly reactive and versatile reagent.[9] When used in excess, it can directly introduce a sulfonyl chloride group onto an aromatic ring in a single step.[9] This reaction has been a workhorse in industrial and laboratory synthesis for over a century for producing detergents, dyes, and pharmaceutical intermediates.[9]
The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich benzene ring of the chroman scaffold attacks the electrophilic sulfur atom of the chlorosulfonating agent. The directing effects of the substituents on the chroman ring govern the position of the incoming sulfonyl chloride group. The ether oxygen at position 1 is a strong activating group and, along with the alkyl portion of the heterocyclic ring, directs the substitution to the ortho and para positions. This leads to the formation of two primary isomers: chroman-6-sulfonyl chloride (para-substitution) and chroman-8-sulfonyl chloride (ortho-substitution).
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The Chroman-8-Sulfonyl Chloride Scaffold: A Technical Guide to Unlocking Novel Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chroman ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic therapeutic agents.[1][2] Its inherent structural rigidity and amenability to diverse functionalization have made it a fertile ground for the discovery of novel drugs. This guide focuses on a specific, yet underexplored, entry point into this chemical space: Chroman-8-sulfonyl chloride . We will provide a comprehensive technical overview of the potential biological activities of its derivatives, grounded in the established pharmacology of the broader chroman class. This document will serve as a roadmap for researchers, detailing synthetic strategies, proposing robust biological evaluation workflows, and highlighting potential therapeutic applications.
The Chroman Scaffold: A Foundation of Therapeutic Potential
The chroman framework, a fusion of a dihydropyran ring and a benzene ring, is a recurring motif in molecules with significant pharmacological properties. Derivatives of this scaffold have demonstrated a wide array of biological activities, including but not limited to:
-
Anticancer Properties: Chroman and chromone derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. Some have been investigated as inhibitors of key cancer-related targets like PD-1/PD-L1 and acetyl-CoA carboxylases (ACCs).[3][4]
-
Neuroprotection: Certain chroman derivatives are being explored for their potential in treating neurodegenerative diseases, with some acting as selective inhibitors of Sirtuin 2 (SIRT2).
-
Cardiovascular Effects: The ability of some chroman-2-carboxylate derivatives to induce vasorelaxation points to their potential application in managing conditions like hypertension.
-
Anti-inflammatory and Antioxidant Activity: The chroman structure is a key component of flavonoids and isoflavonoids, which are known for their antioxidant and anti-inflammatory properties.[5][6]
The sulfonyl chloride group at the 8-position of the chroman ring system offers a reactive handle for creating a diverse library of novel compounds, allowing for the exploration of new chemical space and potentially uncovering unique biological activities.
Synthetic Strategy: Derivatization of this compound
The primary route for generating a library of diverse molecules from this compound involves its reaction with a variety of nucleophiles. The electrophilic nature of the sulfonyl chloride group makes it susceptible to attack by amines, alcohols, and thiols, leading to the formation of stable sulfonamides, sulfonate esters, and thiosulfonates, respectively.
General Synthetic Protocol
A general and robust protocol for the synthesis of this compound derivatives can be outlined as follows:
-
Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Nucleophile Addition: Add the desired nucleophile (amine, alcohol, or thiol) to the solution. A slight excess of the nucleophile may be used to drive the reaction to completion.
-
Base Addition: For reactions with amine or thiol hydrochlorides, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) should be added to neutralize the generated HCl.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture should be washed with an aqueous solution to remove any remaining base and salts. The organic layer is then dried and concentrated. The crude product can be purified using column chromatography.
Diagram 1: General Synthetic Workflow for this compound Derivatives
Caption: A stepwise workflow for the synthesis of this compound derivatives.
Proposed Biological Evaluation Workflow
Given the broad spectrum of activities associated with the chroman scaffold, a tiered approach to biological screening is recommended. This allows for a systematic and cost-effective evaluation of the newly synthesized derivatives.
Tier 1: Broad-Spectrum In Vitro Screening
The initial screening should focus on a panel of assays representing the most common biological activities of chroman derivatives.
| Assay Type | Target/Cell Line | Rationale |
| Cytotoxicity | Panel of cancer cell lines (e.g., MCF-7, A549, HCT116) | To identify potential anticancer agents.[4] |
| Enzyme Inhibition | SIRT2, ACC1/ACC2, 15-Lipoxygenase (15-LOX) | To explore neuroprotective, metabolic, and anti-inflammatory potential.[4][7] |
| Antioxidant Activity | DPPH or ABTS assay | To assess the radical scavenging properties. |
| Antimicrobial Activity | Panel of bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) | To identify potential antimicrobial agents.[7] |
Tier 2: Hit-to-Lead Optimization and Mechanistic Studies
Compounds that show significant activity in Tier 1 screening ("hits") should be further investigated to understand their mechanism of action and to optimize their structure-activity relationship (SAR).
Diagram 2: Biological Evaluation Workflow
Caption: A tiered workflow for the biological evaluation of novel chroman derivatives.
Potential Therapeutic Applications and Future Directions
Based on the known pharmacology of the chroman scaffold, derivatives of this compound hold promise in several therapeutic areas:
-
Oncology: The development of novel anticancer agents remains a high priority. The potential for these derivatives to act as enzyme inhibitors or to induce apoptosis warrants further investigation.[2]
-
Neurodegenerative Diseases: With an aging global population, the need for effective treatments for diseases like Alzheimer's and Parkinson's is critical. The potential neuroprotective effects of chroman derivatives make this a promising avenue of research.
-
Inflammatory Disorders: The anti-inflammatory properties of many chroman-containing natural products suggest that novel derivatives could be developed as treatments for chronic inflammatory diseases.
The exploration of this compound derivatives represents a compelling opportunity in drug discovery. The combination of a privileged scaffold with a versatile synthetic handle provides a strong foundation for the generation of novel, biologically active molecules. This guide provides a framework for initiating such an exploration, from synthesis to biological evaluation, with the ultimate goal of identifying new therapeutic leads.
References
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ResearchGate. (2014). Chromones as a privileged scaffold in drug discovery: A review. European Journal of Medicinal Chemistry, 78, 340-374. [Link]
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PubMed. (2021). Chromones: Privileged scaffold in anticancer drug discovery. Chem Biol Drug Des, 98(5), 943-953. [Link]
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PubMed. (2024). Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists. J Chem Inf Model, 64(12), 4877-4896. [Link]
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RJPT. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. [Link]
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MDPI. (n.d.). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. [Link]
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NIH. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. [Link]
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ACS Publications. (n.d.). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry. [Link]
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PubMed. (2020). Design, Synthesis and Biological Evaluation of Novel Chroman Derivatives as Non-Selective acetyl-CoA Carboxylase Inhibitors. Bioorg Chem, 101, 103943. [Link]
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MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]
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The Ascendance of Chroman-8-Sulfonyl Chloride: A Linchpin in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities with therapeutic potential. Among these, chroman-8-sulfonyl chloride has emerged as a versatile and powerful electrophilic scaffold, enabling the facile introduction of the chroman-sulfonyl motif into a diverse array of molecular architectures. This guide, grounded in field-proven insights, provides a comprehensive technical overview of the synthesis, reactivity, and application of this compound, positioning it as a key intermediate for the development of next-generation therapeutics.
The this compound Scaffold: Physicochemical Properties and Strategic Value
This compound is a crystalline solid characterized by the fusion of a chroman ring system with a reactive sulfonyl chloride moiety at the 8-position.
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO₃S | [1] |
| Molecular Weight | 232.68 g/mol | [1] |
| CAS Number | 1048970-15-5 | [1] |
| Appearance | White to off-white solid | Commercially available |
| Purity | ≥95% | [1] |
The strategic value of this building block lies in the unique combination of the privileged chroman scaffold and the highly reactive sulfonyl chloride functional group. The chroman moiety is a common feature in a variety of biologically active natural products and synthetic compounds, often imparting favorable pharmacokinetic properties. The sulfonyl chloride group, being a potent electrophile, readily undergoes nucleophilic substitution reactions, providing a reliable handle for molecular elaboration.
Synthesis of this compound: A Robust Protocol
While this compound is commercially available from various suppliers, an understanding of its synthesis is crucial for process development and scale-up operations. The most common and industrially scalable method for the preparation of aryl sulfonyl chlorides is the direct chlorosulfonation of the corresponding aromatic precursor.[1]
The synthesis of this compound proceeds via the electrophilic aromatic substitution of chroman with chlorosulfonic acid. The reaction is typically carried out at low temperatures to control the exothermicity and minimize the formation of side products.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a representative protocol based on general procedures for chlorosulfonation of aromatic compounds.[1] Appropriate personal protective equipment (PPE) and a well-ventilated fume hood are mandatory. Chlorosulfonic acid is highly corrosive and reacts violently with water.
Materials:
-
Chroman
-
Chlorosulfonic acid
-
Dichloromethane (DCM), anhydrous
-
Ice-salt bath
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve chroman (1 equivalent) in anhydrous dichloromethane. Cool the solution to -10 °C using an ice-salt bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 0 °C. Vigorous evolution of HCl gas will be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure this compound.
Core Reactivity and Synthetic Applications
The electrophilic sulfur atom of the sulfonyl chloride group is the epicenter of its reactivity, readily undergoing attack by a wide range of nucleophiles. This section details the key transformations of this compound, providing a foundation for its application in organic synthesis.
Sulfonamide Formation: A Gateway to Bioactive Molecules
The reaction of this compound with primary or secondary amines is the most prominent transformation, yielding the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide linkage is a key pharmacophore in a multitude of therapeutic agents.[2] The reaction typically proceeds in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
A notable application of this reaction is in the synthesis of novel inhibitors of SLACK (Sequence-Like A-type K+) potassium channels, which are implicated in certain forms of epilepsy. In this context, this compound was reacted with a functionalized azetidine derivative to furnish the target sulfonamide with potent inhibitory activity.
Caption: General Scheme for Sulfonamide Synthesis.
Experimental Protocol: Synthesis of a Chroman-8-Sulfonamide Derivative
Materials:
-
This compound
-
Secondary amine (e.g., 3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)azetidine hydrochloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of the secondary amine hydrochloride (1 equivalent) in dichloromethane, add triethylamine (3 equivalents).
-
Addition of Sulfonyl Chloride: Add a solution of this compound (1.2 equivalents) in dichloromethane to the reaction mixture.
-
Reaction: Stir the resulting mixture at room temperature for 16 hours.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired sulfonamide.
Sulfonate Ester Formation: Activating Hydroxyl Groups
This compound can react with alcohols in the presence of a base to form sulfonate esters. This transformation is of significant synthetic utility as it converts a poorly leaving hydroxyl group into an excellent sulfonate leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.
Caption: General Scheme for Sulfonate Ester Synthesis.
Experimental Protocol: Representative Synthesis of a Chroman-8-Sulfonate Ester
Materials:
-
This compound
-
Alcohol (e.g., benzyl alcohol)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve the alcohol (1 equivalent) in a mixture of dichloromethane and pyridine at 0 °C.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in dichloromethane.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield the desired sulfonate ester.
Applications in Drug Discovery and Medicinal Chemistry
The chroman-sulfonyl scaffold has garnered significant attention in the pharmaceutical industry due to its presence in molecules targeting a range of diseases. The ability to readily synthesize a library of analogues from this compound makes it an invaluable tool in lead optimization campaigns.
Table of Biologically Active Chroman Sulfonamide Derivatives:
| Derivative Class | Biological Target | Therapeutic Area | Reference |
| Azetidine Sulfonamides | SLACK Potassium Channels | Epilepsy | |
| Substituted Chroman Sulfonamides | Beta-3 Adrenoceptors | Metabolic Disorders | [3] |
| Chroman Sulfonamides | TRPM8 | Pain and Inflammation | [4] |
| Chroman Derivatives | PD-1/PD-L1 | Oncology | [5] |
The derivatization of the chroman-8-sulfonyl moiety allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of successful drug candidates. For example, in the development of SLACK channel inhibitors, the chroman-8-sulfonamide portion of the molecule was crucial for achieving high potency.
Conclusion and Future Outlook
This compound has solidified its position as a cornerstone building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis, predictable reactivity, and the biological relevance of its derivatives make it an attractive starting material for the discovery of novel therapeutics. The continued exploration of new reactions and applications of this versatile scaffold will undoubtedly lead to the development of innovative treatments for a wide range of diseases. As our understanding of complex biological pathways deepens, the strategic deployment of privileged scaffolds like this compound will remain a key enabler of progress in the pharmaceutical sciences.
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- HU9700903D0 - Sulfonamide-substituted chromanes, process for producing them, their use as pharmaceutical compositions or diagnostica, and pharmaceutical compositions containing them - Google P
- US20140045855A1 - Chroman derivatives as trpm8 inhibitors - Google P
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- Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists.
- Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research.
- Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry.
- Synthesis and Biological Evaluation of a Library of Sulfonamide Analogs of Memantine to Target Glioblastoma. ChemMedChem.
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- How to carry out a sulfonation reaction?
- Chlorosulfonation | Chemical Manufacturer - Robinsons Brothers.
- 5-BROMO-1H-PYRROLO[2 , 3-B]PYRIDIN-2(3H)-ONE - Echemi.
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Methodological & Application
Application Note & Protocols: Strategic Synthesis of Novel Chroman-Based Sulfonamides for Drug Discovery
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1] Concurrently, the chroman scaffold is recognized as a "privileged structure," frequently appearing in biologically active compounds with diverse activities, including anticancer and antimicrobial effects.[2][3] This guide details a strategic approach to synthesize novel chemical entities by molecularly hybridizing these two key pharmacophores. We provide a comprehensive, experience-driven protocol for the synthesis, purification, and characterization of a library of novel sulfonamides, starting from the versatile intermediate, Chroman-8-sulfonyl chloride . The methodologies are designed to be robust and adaptable, enabling researchers to generate diverse compound libraries for screening and lead optimization.
Scientific Rationale & Strategic Overview
The core strategy involves a classic nucleophilic substitution reaction: the sulfonylation of primary or secondary amines with a bespoke sulfonyl chloride.[1] The rationale for selecting this compound as the electrophile is twofold:
-
Bioactive Scaffolding: The chroman ring system provides a rigid, three-dimensional framework that can be strategically modified to optimize interactions with biological targets. Its inherent biological activities offer a promising foundation for developing new therapeutics.[3]
-
Synthetic Versatility: The sulfonyl chloride group is a highly reactive electrophile, enabling facile reaction with a vast and diverse range of commercially available or custom-synthesized primary and secondary amines. This allows for the systematic exploration of the chemical space around the sulfonamide linkage, a critical step in structure-activity relationship (SAR) studies.
The overall synthetic workflow is designed as a two-stage process, ensuring a clear and efficient path from the starting aromatic compound to the final, purified sulfonamide derivatives.
Caption: General workflow for the synthesis of novel chroman-based sulfonamides.
Experimental Protocols & Methodologies
PART A: Synthesis of the Key Intermediate: this compound
The preparation of aryl sulfonyl chlorides is most commonly achieved via electrophilic aromatic substitution using chlorosulfonic acid.[4][5] This protocol is adapted for the specific synthesis of this compound.
Causality & Field Insights: Chlorosulfonic acid is a powerful and corrosive reagent that acts as both the sulfating agent and the chlorinating agent.[5] The reaction must be performed under strictly anhydrous conditions, as the sulfonyl chloride product is susceptible to hydrolysis back to the sulfonic acid. The low temperature at the start of the reaction is critical to control the exothermic reaction and prevent the formation of undesired regioisomers and sulfone byproducts.[6]
Protocol 2.1: Chlorosulfonation of Chroman
-
Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas bubbler/scrubber system (to neutralize HCl gas). Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.
-
Reaction Setup: In the fume hood, carefully charge the flask with chlorosulfonic acid (4.0 eq.). Begin stirring and cool the flask to 0 °C using an ice-salt bath.
-
Substrate Addition: Slowly add Chroman (1.0 eq.) dropwise via the dropping funnel over 30-45 minutes. Crucial: Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by taking a small aliquot, carefully quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC.
-
Work-up: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 200 g in a 1 L beaker). This step is highly exothermic and releases HCl gas; perform with extreme caution in a well-ventilated fume hood.
-
Isolation: The solid this compound will precipitate out of the aqueous mixture. Collect the crude product by vacuum filtration, washing thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the isolated white or off-white solid under high vacuum. The crude product is often of sufficient purity for the next step. If further purification is needed, recrystallization from a minimal amount of a non-protic solvent like hexanes/dichloromethane may be attempted, though this is often unnecessary and can lead to hydrolysis.
PART B: General Protocol for Synthesis of Novel Chroman-8-Sulfonamides
This protocol describes the reaction of the synthesized this compound with a representative amine.
Causality & Field Insights: The reaction mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom of the sulfonyl chloride.[7] A base, such as pyridine or triethylamine, is essential to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction.[1] Pyridine is often used as both the base and the solvent, but for less reactive amines, an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with a non-nucleophilic base (like triethylamine) is preferred to avoid competing reactions.
Caption: Mechanism of sulfonamide formation from a sulfonyl chloride and an amine.
Protocol 2.2: N-Sulfonylation
-
Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq.) and a suitable anhydrous solvent (e.g., DCM, 0.2 M).
-
Base Addition: Add the base (e.g., triethylamine, 1.5 eq.) to the solution and stir for 5 minutes at room temperature.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's completion using TLC (typically 2-12 hours).
-
Work-up:
-
Quench the reaction by adding 1 M HCl (aq.).
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
PART C: Purification & Characterization
Purification:
-
Recrystallization: This is the preferred method for purifying solid sulfonamides.[8] The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold. Common systems include ethanol/water, isopropanol, or ethyl acetate/hexanes.[8]
-
Dissolve the crude product in a minimum amount of boiling solvent.
-
If colored impurities are present, add a small amount of activated charcoal and filter the hot solution.[8]
-
Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
-
Column Chromatography: For oils or solids that do not crystallize well, purification by silica gel column chromatography is effective, typically using a gradient of ethyl acetate in hexanes.
Characterization:
The structure and purity of the final compounds must be confirmed by standard spectroscopic methods.[9]
-
FT-IR Spectroscopy: Confirms the presence of key functional groups. Look for characteristic stretching frequencies:
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information, confirming the connectivity of the chroman scaffold and the appended amine moiety.[11][12] The proton on the sulfonamide nitrogen typically appears as a singlet between 8.5 and 10.5 ppm in the ¹H NMR spectrum.[10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, typically observed as the [M+H]⁺ or [M+Na]⁺ ion in ESI-MS.
Data Presentation: Representative Synthesis Results
The following table illustrates hypothetical data for a small library of compounds synthesized using the general protocol.
| Entry | Amine (R¹R²NH) | Product Structure | Yield (%) | M.p. (°C) | MS (ESI+) m/z [M+H]⁺ |
| 1 | Aniline | (Structure Image) | 85 | 145-147 | 306.08 |
| 2 | Morpholine | (Structure Image) | 92 | 112-114 | 300.09 |
| 3 | Benzylamine | (Structure Image) | 88 | 128-130 | 320.10 |
| 4 | Piperidine | (Structure Image) | 95 | 98-100 | 298.11 |
Conclusion
This application note provides a robust and scientifically grounded framework for the synthesis of novel sulfonamides derived from this compound. By detailing the critical steps from the preparation of the key intermediate to the purification and characterization of the final products, this guide empowers researchers to efficiently generate diverse libraries of chroman-based sulfonamides. This strategic combination of privileged scaffolds holds significant potential for the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action.
References
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- Kurpil, B., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst.
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- Blog. (2025). How does Ethyl Sulfonyl Chloride react with amines?.
- The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
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- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
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- Vanderbilt University. (n.d.). Chlorosulfonic acid : a versatile reagent / R.J. Cremlyn.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2019). A facile and green procedure in preparing dibenzo-chromeno-phenazine-diones using an effectual and recyclable Brønsted acidic ionic liquid. Scientific reports, 9(1), 16377.
- Kamal, A., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug design, development and therapy, 10, 2997–3011.
- Sharma, A., & Gorman, C. (2021). Chlorosulfonic Acid.
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Application Notes and Protocols for Sulfonylation Reactions with Chroman-8-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Strategic Role of the Chroman Scaffold and Sulfonyl Moiety in Medicinal Chemistry
The chroman framework is a privileged heterocyclic motif frequently incorporated into the design of biologically active molecules due to its conformational rigidity and ability to present substituents in a well-defined three-dimensional space. When coupled with a sulfonyl group, a critical pharmacophore known for its ability to act as a hydrogen bond acceptor and to modulate the physicochemical properties of a molecule, the resulting chroman-sulfonyl derivatives become valuable tools in drug discovery.[1][2] Chroman-8-sulfonyl chloride, as a reactive intermediate, provides a direct route to a diverse array of sulfonamides and sulfonate esters, compounds with a rich history in therapeutic applications, including antimicrobial and anticancer agents.[2][3][4]
This guide provides a comprehensive overview of the principles and practical protocols for utilizing this compound in sulfonylation reactions. The methodologies detailed herein are designed to be robust and adaptable for the synthesis of novel chemical entities for screening and lead optimization programs.
Scientific Principles: Understanding the Sulfonylation Reaction
The sulfonylation of nucleophiles, such as primary and secondary amines or phenols, with a sulfonyl chloride is a cornerstone of modern synthetic chemistry.[3] The reaction proceeds via a nucleophilic attack of the electron-rich amine or phenoxide on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The overall transformation is typically facilitated by a base, which serves to deprotonate the nucleophile (in the case of phenols or less nucleophilic amines) and to neutralize the hydrogen chloride byproduct generated during the reaction.
The choice of base and solvent is critical for the success of the sulfonylation reaction. Tertiary amines, such as triethylamine (TEA) or pyridine, are commonly employed as bases due to their non-nucleophilic nature and their ability to effectively scavenge HCl.[3] The selection of an appropriate solvent is dictated by the solubility of the reactants and the desired reaction temperature. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred to avoid competitive reactions with the sulfonyl chloride.
Safety and Handling of this compound
As with all sulfonyl chlorides, this compound is expected to be a corrosive and moisture-sensitive compound.[5][6] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[6] All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.
Key Safety Precautions:
-
Moisture Sensitivity: Store in a tightly sealed container under a dry, inert atmosphere.
-
Corrosive: Avoid contact with skin, eyes, and mucous membranes.[5]
-
Toxicity: The toxicological properties may not be fully investigated. Handle with care.[6][7]
-
Disposal: Dispose of waste in accordance with local regulations.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired scale of the reaction.
Protocol 1: General Procedure for the Sulfonylation of Primary and Secondary Amines
This protocol outlines the synthesis of N-substituted chroman-8-sulfonamides, which are valuable isosteres for amides in drug design.[8]
Workflow for Amine Sulfonylation
Caption: General workflow for the synthesis of N-substituted chroman-8-sulfonamides.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous triethylamine (TEA) or pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere (N2 or Ar), add the amine (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 - 1.5 eq) to the solution and stir for 10 minutes.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the solution of this compound dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Base | Triethylamine, Pyridine | Neutralizes HCl byproduct without competing as a nucleophile.[3] |
| Solvent | Dichloromethane (DCM), THF | Aprotic solvents prevent hydrolysis of the sulfonyl chloride. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; warming ensures completion. |
| Equivalents | 1.1 eq. Sulfonyl Chloride | A slight excess ensures complete consumption of the amine. |
| Work-up | Aqueous wash | Removes the triethylammonium chloride salt and excess base. |
Protocol 2: General Procedure for the Sulfonylation of Phenols
This protocol details the synthesis of chroman-8-sulfonate esters, which can serve as protecting groups or as intermediates in cross-coupling reactions.[9]
Workflow for Phenol Sulfonylation
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"Chroman-8-sulfonyl chloride" in medicinal chemistry applications
This compound is a highly valuable and versatile intermediate in medicinal chemistry. It provides a reliable and straightforward entry point to a wide array of novel sulfonamide derivatives built upon the biologically relevant chroman scaffold. The protocols outlined in this guide are robust and can be adapted for the synthesis of large libraries of compounds. By leveraging this reagent, researchers can efficiently explore structure-activity relationships, leading to the identification of new lead compounds in the ongoing quest for more effective and safer therapeutics. [3][9]
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Title: a valid scaffold in Medicinal Chemistry - Chromone - CORE. Source: CORE.
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Title: Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances | Journal of Medicinal Chemistry. Source: ACS Publications.
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Title: Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Source: MDPI.
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Title: 8-Quinolinesulfonyl Chloride: A Key Intermediate for Pharmaceutical Research. Source: NINGBO INNO PHARMCHEM CO.,LTD.
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Illuminating Cellular Processes: A Guide to Creating Fluorescent Probes with Chroman-8-sulfonyl chloride
Introduction: The Power of Chroman-Based Fluorophores in Cellular Imaging
In the intricate world of cellular biology, fluorescent probes are indispensable tools, acting as beacons that illuminate the complex machinery of life. Their ability to report on the presence and concentration of specific analytes with high sensitivity and spatiotemporal resolution has revolutionized our understanding of biological processes.[1][2] Among the diverse array of fluorogenic scaffolds, chroman derivatives have emerged as a promising class due to their favorable photophysical properties and synthetic accessibility.[3][4] This guide provides a comprehensive overview of the application of a key, yet specialized, building block—Chroman-8-sulfonyl chloride—in the design and synthesis of novel fluorescent probes.
This compound serves as a versatile electrophilic partner, readily reacting with nucleophilic fluorophores to create sulfonamide-linked probes. The sulfonamide linkage offers a stable covalent bond, ensuring the integrity of the probe within the demanding cellular environment. Furthermore, the electronic properties of the sulfonyl group can be exploited to modulate the fluorescence of the attached reporter molecule, forming the basis for "turn-on" or ratiometric sensing mechanisms. This guide will delve into the underlying chemical principles, provide detailed experimental protocols, and showcase the application of these probes in the detection of reactive oxygen species (ROS), critical mediators of cellular signaling and oxidative stress.
Core Principles: Designing Fluorescent Probes with this compound
The fundamental strategy for creating fluorescent probes using this compound revolves around a nucleophilic substitution reaction. The highly electrophilic sulfur atom of the sulfonyl chloride group is susceptible to attack by a nucleophile, typically a primary or secondary amine, present on a fluorophore molecule.[5][6] This reaction, conducted under basic conditions to neutralize the liberated hydrochloric acid, results in the formation of a stable sulfonamide bond.[1]
The chroman moiety itself can contribute to the overall photophysical properties of the resulting probe. The substitution pattern on the chroman ring can influence the fluorescence quantum yield and the excitation and emission wavelengths.[7][8] For instance, electron-donating groups on the chroman scaffold can enhance fluorescence, a principle that can be harnessed in probe design.[3]
A key design element for "turn-on" fluorescent probes is the quenching of the fluorophore's emission in the basal state, with fluorescence being restored upon reaction with the target analyte. In the context of ROS detection, the Chroman-8-sulfonyl moiety can act as a recognition site. For example, specific ROS can induce a chemical transformation of the chroman or the sulfonamide linker, leading to a change in the electronic properties of the system and a subsequent increase in fluorescence.[9][10]
Synthesis of this compound: A Generalized Protocol
Disclaimer: This is a generalized protocol and requires optimization for the specific chroman starting material. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Protocol: Chlorosulfonylation of Chroman
Materials:
-
Chroman
-
Chlorosulfonic acid
-
Thionyl chloride
-
Dimethylformamide (DMF, optional)
-
Ice
-
Deionized water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the chroman starting material. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Chlorosulfonation: Cool the flask in an ice bath. Slowly add chlorosulfonic acid dropwise to the stirred chroman. The reaction is exothermic and the temperature should be carefully monitored and maintained below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) until the starting material is consumed. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Thionyl Chloride Addition: Once the initial sulfonation is complete, thionyl chloride is added to the reaction mixture. A catalytic amount of DMF can be added to facilitate the conversion to the sulfonyl chloride.
-
Heating: The reaction mixture is then heated to a temperature typically between 50-80 °C for several hours to drive the formation of the sulfonyl chloride.
-
Work-up: After cooling to room temperature, the reaction mixture is carefully and slowly poured onto crushed ice with vigorous stirring. The product, this compound, should precipitate out of the aqueous solution.
-
Extraction: The aqueous mixture is then extracted with an organic solvent such as dichloromethane. The organic layers are combined.
-
Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Crafting Fluorescent Probes: The Sulfonamide Connection
With this compound in hand, the next step is to couple it with a suitable fluorophore containing a primary or secondary amine. This reaction is a cornerstone of creating the final fluorescent probe.
General Reaction Scheme for Sulfonamide Formation
Caption: General reaction for the synthesis of fluorescent probes via sulfonamide linkage.
Experimental Protocol: Synthesis of a Chroman-Based Fluorescent Probe
Materials:
-
This compound
-
Amine-containing fluorophore (e.g., aminofluorescein, rhodamine B amine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Thin-layer chromatography (TLC) plate and chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve Reactants: In a round-bottom flask under an inert atmosphere, dissolve the amine-containing fluorophore in the chosen anhydrous solvent.
-
Add Base: Add the base (typically 1.5-2.0 equivalents) to the solution and stir.
-
Cool Reaction: Cool the reaction mixture to 0 °C in an ice bath.
-
Add Sulfonyl Chloride: Dissolve this compound in a minimal amount of the anhydrous solvent and add it dropwise to the stirred fluorophore solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with a weak acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed by rotary evaporation.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent system to yield the pure fluorescent probe.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous aprotic (DCM, THF) | Prevents hydrolysis of the sulfonyl chloride. |
| Base | Triethylamine, Pyridine | Neutralizes the HCl byproduct, driving the reaction forward.[1] |
| Temperature | 0 °C to Room Temperature | Controls the initial rate of the exothermic reaction. |
| Reaction Time | 2-24 hours | Varies depending on the reactivity of the amine. |
| Purification | Column Chromatography | Separates the desired product from unreacted starting materials and byproducts. |
Table 1: Key parameters for the synthesis of sulfonamide-linked fluorescent probes.
Application: Detecting Reactive Oxygen Species (ROS)
Fluorescent probes synthesized from this compound can be designed to detect various ROS, which are key players in cellular signaling and oxidative stress.[12][13] The following protocol provides a general workflow for using a chroman-based probe for cellular ROS detection.
Workflow for Cellular ROS Detection
Caption: Experimental workflow for cellular ROS imaging.
Protocol: Cellular Imaging of ROS
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Chroman-based fluorescent probe stock solution (e.g., in DMSO)
-
ROS inducer (e.g., hydrogen peroxide, menadione) (optional, for positive control)
-
Fluorescence microscope with appropriate filter sets
-
Imaging plates or slides
Procedure:
-
Cell Seeding: Seed the cells onto imaging plates or slides and allow them to adhere overnight in a CO2 incubator.
-
Probe Loading: Prepare a working solution of the fluorescent probe in cell culture medium (final concentration typically in the low micromolar range). Remove the old medium from the cells and add the probe-containing medium. Incubate for 30-60 minutes at 37 °C.
-
Washing: After incubation, wash the cells twice with warm PBS to remove any unloaded probe.
-
ROS Induction (Positive Control): For a positive control, treat a subset of the cells with a known ROS inducer for a specific time period.
-
Imaging: Immediately after washing (and induction, if applicable), image the cells using a fluorescence microscope. Use excitation and emission wavelengths appropriate for the specific fluorophore.
-
Data Analysis: Quantify the fluorescence intensity of the cells using imaging software. Compare the fluorescence of treated cells to that of control cells to determine the relative change in ROS levels.
| Parameter | Typical Range | Considerations |
| Probe Concentration | 1-10 µM | Optimize for cell type to maximize signal and minimize toxicity. |
| Loading Time | 30-60 min | Sufficient time for the probe to enter the cells. |
| Excitation/Emission | Fluorophore-dependent | Refer to the spectroscopic data of the specific probe. |
| Cell Type | Adherent or suspension | Protocol may need slight modifications for suspension cells. |
Table 2: Key parameters for cellular imaging with fluorescent probes.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for the creation of novel fluorescent probes. The straightforward and robust chemistry of sulfonamide formation allows for the facile conjugation of the chroman moiety to a wide range of fluorophores. The resulting probes hold great promise for the sensitive and specific detection of various cellular analytes, particularly reactive oxygen species. The principles and protocols outlined in this guide provide a solid foundation for researchers to design and synthesize their own chroman-based fluorescent probes, paving the way for new discoveries in cell biology and drug development. Future work in this area will likely focus on the development of probes with enhanced photostability, two-photon excitation capabilities, and targeting moieties for specific subcellular organelles.
References
- Mandal, S., & Manna, S. K. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
- Use of fluorescent probes for ROS to tease apart Type I and Type II photochemical pathways in photodynamic therapy. (n.d.). PubMed Central.
- Zhang, Y., et al. (2019). A highly sensitive and responsive fluorescent probe based on 6-azide-chroman dye for detection and imaging of hydrogen sulfide in cells. Talanta, 198, 203-208.
- The photophysics of Lissamine rhodamine-B sulphonyl chloride in aqueous solution: Implications for fluorescent protein-dye conjugates. (n.d.).
- A highly selective and sensitive fluorescent probe based on the chromone fluorophore for imaging hydrogen sulfide in living cells. (n.d.). New Journal of Chemistry.
- Reactive Oxygen Species (ROS) Detection Reagents. (2006). Thermo Fisher Scientific.
- Amines as Nucleophiles. (2021). Chemistry LibreTexts.
- Detecting Oxid
- Sulfonylation of Amines. (n.d.). Royal Society of Chemistry.
- The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one. (n.d.). PubMed Central.
- Sulfonyl chloride synthesis by chlorosulfon
- Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
- Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. (n.d.). MDPI.
- Synthesis of sulfonyl chloride substr
- Oxidative stress: - markers & detection tools. (n.d.). Biomol.
- Sandmeyer Chlorosulfonylation of (Hetero)
- Method for producing quinoline-8-sulfonyl chloride. (2005).
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- Insights Into the Detection Selectivity of Redox and Non-redox Based Probes for the Superoxide Anion Using Coumarin and Chromone as the Fluorophores. (2021). PubMed Central.
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"Chroman-8-sulfonyl chloride" in the synthesis of kinase inhibitors
Application Note & Protocols
Topic: Chroman-8-sulfonyl Chloride as a Versatile Building Block for the Synthesis of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of the Chromane Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most important classes of drug targets.[2] In the quest for potent and selective kinase inhibitors, medicinal chemists often rely on "privileged scaffolds"—molecular frameworks that are known to bind to multiple biological targets.[3] The chromane (3,4-dihydro-2H-1-benzopyran) structure is one such scaffold, found in a variety of biologically active compounds and approved drugs.[4] Its rigid, bicyclic nature provides a well-defined three-dimensional geometry for presentation of pharmacophoric elements into a kinase's ATP-binding pocket, while also offering favorable physicochemical properties.
This guide focuses on the application of This compound , a highly reactive and versatile intermediate, for the synthesis of novel chromane-based kinase inhibitors. The sulfonyl chloride group is an excellent electrophile for reaction with primary and secondary amines, readily forming stable sulfonamide linkages. This reaction provides a direct and efficient route to couple the chromane core with various amine-containing fragments known to interact with key residues in the kinase hinge region, thereby generating extensive libraries for structure-activity relationship (SAR) studies.[5][6]
We will provide a detailed protocol for the fundamental sulfonamide-forming reaction, showcase its application in the synthesis of a representative inhibitor, and discuss the underlying principles that make this compound a valuable tool in modern drug discovery.
Reagent Profile: this compound
Before proceeding with synthesis, it is crucial to understand the properties and handling requirements of the key reagent.
| Property | Value | Source(s) |
| IUPAC Name | 3,4-dihydro-2H-1-benzopyran-8-sulfonyl chloride | [7] |
| Synonyms | chromane-8-sulfonyl chloride | [7] |
| CAS Number | 1048970-15-5 | [7][8] |
| Molecular Formula | C₉H₉ClO₃S | [7] |
| Molecular Weight | 232.68 g/mol | - |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in anhydrous DCM, THF, MeCN, DMF | |
| Shelf Life | ~730 days under proper storage | [9] |
Safety & Handling: this compound is a reactive chemical and must be handled with appropriate care in a fume hood.
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[9]
-
GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark).[9]
-
Precautions: Use personal protective equipment (gloves, lab coat, safety glasses). Handle under an inert atmosphere (e.g., nitrogen or argon) as it is sensitive to moisture, which can cause hydrolysis to the corresponding sulfonic acid. Store in a cool, dry place.
Core Synthetic Workflow: Sulfonamide Formation
The reaction between a sulfonyl chloride and an amine is the cornerstone of this application. The following diagram and protocol outline a general, robust procedure.
Caption: General workflow for sulfonamide synthesis.
Detailed Protocol: General Synthesis of Chroman-8-sulfonamides
This protocol describes the reaction of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.05 eq)
-
Primary or secondary amine (1.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) (1.2 eq) or Pyridine (2.0 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and dissolve it in anhydrous DCM.
-
Rationale: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive sulfonyl chloride into the non-reactive sulfonic acid.
-
-
Base Addition: Add the base (e.g., triethylamine, 1.2 eq) to the solution and stir. Cool the mixture to 0 °C using an ice bath.
-
Rationale: The reaction generates one equivalent of HCl as a byproduct. The base is required to neutralize this acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.[10]
-
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Rationale: A slight excess of the sulfonyl chloride ensures full consumption of the potentially more valuable amine substrate. Slow, dropwise addition at low temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Aqueous Workup: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally brine.
-
Rationale: The acid wash removes any remaining base (e.g., triethylamine). The bicarbonate wash removes any unreacted sulfonyl chloride (by hydrolysis) and other acidic impurities. The brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure chroman-8-sulfonamide product.
Application Example: Targeted Synthesis of a PI3K/Akt Pathway Modulator
The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer, making it a prime target for drug development.[1] Many inhibitors targeting this pathway utilize a core heterocyclic amine. Here, we propose the synthesis of a novel inhibitor by coupling this compound with 3-amino-5-methylisoxazole, a fragment that can form key interactions in a kinase active site.
Caption: Synthesis of a hypothetical chromane-based kinase inhibitor.
Exploring Structure-Activity Relationships (SAR)
The true power of using this compound lies in the ability to rapidly generate a diverse set of analogs to explore SAR. By varying the amine coupling partner, researchers can probe different regions of the kinase ATP binding pocket to optimize potency, selectivity, and pharmacokinetic properties.
| Amine Fragment (R-NH₂) | Rationale for Selection | Potential Kinase Targets |
| 4-Aminopyridine | Classic "hinge-binder" motif. The pyridine nitrogen can form a crucial hydrogen bond with the kinase hinge region. | EGFR, Src, Abl[11] |
| 3-Aminopyrazole | Bioisostere of aminopyridine, offers a different hydrogen bonding pattern and vector for further substitution. | MAPKs, CDKs[12] |
| Aniline Derivatives | Allows for exploration of the solvent-exposed region. Substituents (e.g., -CF₃, -OMe) can tune electronics and lipophilicity. | Various, highly target-dependent |
| Cyclic Amines (e.g., Piperidine) | Introduces sp³ character, improving solubility and metabolic stability. Can probe hydrophobic pockets. | PI3K, mTOR[1] |
Troubleshooting Common Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Product | 1. Hydrolysis of Sulfonyl Chloride: Presence of water in the reaction. 2. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, dry reagents. Conduct the reaction under an inert atmosphere. 2. Allow the reaction to stir for a longer period. Gentle heating (e.g., to 40 °C) may be required for less reactive amines, but monitor for decomposition. |
| Multiple Products Observed | 1. Bis-sulfonylation: If the amine is a primary amine (R-NH₂), reaction with a second molecule of sulfonyl chloride can occur. 2. Side reactions: The amine or product may be unstable to the reaction conditions. | 1. Use a slight excess of the amine (e.g., 1.1 eq) relative to the sulfonyl chloride. Add the sulfonyl chloride slowly at 0 °C to maintain its low concentration. 2. Run the reaction at a lower temperature for a longer time. Consider a milder base like pyridine or 2,6-lutidine. |
| Starting Amine Remains | 1. Insufficient Base: HCl byproduct protonates the amine, deactivating it. 2. Sterically Hindered Amine: The amine is too bulky to react efficiently. | 1. Increase the equivalents of base (e.g., 1.5-2.0 eq). 2. Increase reaction time and/or temperature. Consider using a more reactive coupling protocol if the issue persists. |
Conclusion
This compound is a powerful and commercially available reagent for the efficient synthesis of chromane-based sulfonamides. This application note provides a comprehensive framework, from fundamental protocols to strategic considerations, for its use in the discovery of novel kinase inhibitors. The straightforward and high-yielding nature of the sulfonamide coupling reaction allows for the rapid generation of compound libraries, facilitating the exploration of structure-activity relationships and the optimization of lead candidates for a wide range of kinase targets.
References
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A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. Available at: [Link]
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central. (2021-06-30). Available at: [Link]
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Chemical structures of kinase inhibitory chromone analogs. ResearchGate. Available at: [Link]
-
Exploring the potential of chromone scaffold compounds in cancer therapy: targeting key kinase pathways. Medicinal Chemistry Research. (2023-04-20). Available at: [Link]
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Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. PMC - NIH. (2022-07-20). Available at: [Link]
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Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI. Available at: [Link]
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This compound. AdooQ BioScience. Available at: [Link]
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Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Semantic Scholar. Available at: [Link]
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Chromones: Privileged scaffold in anticancer drug discovery. PubMed. Available at: [Link]
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link]
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Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. Available at: [Link]
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Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][11]diazepin-6-one scaffold. NIH. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. (2023-03-09). Available at: [Link]
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Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed. (2023-03-09). Available at: [Link]
-
Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. PMC - NIH. Available at: [Link]
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Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors. PubMed. (2010-11-30). Available at: [Link]
- 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry. Google Patents.
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Preparation of sulfonamides from N-silylamines. PMC - NIH. Available at: [Link]
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A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. (2019-01-11). Available at: [Link]
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Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. ResearchGate. (2025-10-16). Available at: [Link]
-
Scheme 1 Synthesis of compound 8. Reagents and conditions. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. (2023-09-28). Available at: [Link]
-
The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. (2014-04-01). Available at: [Link]
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Cas Number 1048970-15-5|this compound|C9H9ClO3S. molecularinfo.com. Available at: [Link]
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Subject: A Step-by-Step Guide for the Purification of Chroman-8-sulfonyl Chloride
An Application Note and Protocol Guide
Abstract
This document provides a comprehensive, step-by-step guide for the purification of Chroman-8-sulfonyl chloride (CAS No: 1048970-15-5), a critical intermediate in pharmaceutical and chemical synthesis.[1][2][3][4] Recognizing the compound's inherent reactivity and moisture sensitivity, this guide emphasizes protocols that ensure both high purity and sample integrity. We will detail methodologies including pre-purification workup, recrystallization, and flash column chromatography. Furthermore, this guide explains the scientific rationale behind procedural choices, outlines critical safety and handling protocols, and describes analytical techniques for purity validation. This document is intended for researchers, scientists, and drug development professionals who require high-purity this compound for their work.
Introduction: The Imperative for Purity
This compound is a versatile bifunctional molecule, incorporating a stable chroman ring system and a highly reactive sulfonyl chloride group. This structure makes it a valuable building block in the synthesis of complex organic molecules, including novel therapeutic agents. The sulfonyl chloride moiety is a potent electrophile, readily reacting with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other derivatives.[5][6]
The efficacy of these subsequent synthetic steps is critically dependent on the purity of the starting sulfonyl chloride. Common impurities derived from its synthesis—typically the chlorosulfonation of chroman—include unreacted starting material, the corresponding chroman-8-sulfonic acid (formed via hydrolysis), and potential regioisomers such as chroman-6-sulfonyl chloride.[7][8] The presence of these impurities can lead to difficult-to-separate byproducts, reduced yields, and compromised biological activity in downstream applications. This guide, therefore, presents field-proven protocols to mitigate these challenges.
Foundational Principles: Safety, Handling, and Stability
Sulfonyl chlorides as a class are reactive and require careful handling.[5] Their purification should only be undertaken with a thorough understanding of their chemical properties and the implementation of appropriate safety measures.
2.1. Inherent Hazards and Required Personal Protective Equipment (PPE)
The primary hazard associated with this compound is its reactivity with nucleophiles, particularly water. Upon contact with moisture, it hydrolyzes to form chroman-8-sulfonic acid and corrosive hydrogen chloride (HCl) gas.[9][10] This reaction is exothermic and can proceed rapidly.
A comprehensive PPE strategy is mandatory:
-
Eye Protection: Tightly fitting safety goggles and a face shield are essential to protect against splashes and fumes.
-
Gloves: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.
-
Protective Clothing: A chemical-resistant lab coat or apron is required.[11]
-
Respiratory Protection: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of HCl vapor or fine particulates.
2.2. Storage and Stability
Proper storage is crucial to maintain the compound's purity and integrity over time.
-
Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials like water, alcohols, and bases.[9][10][11]
-
Container: Use tightly sealed containers, preferably with an inert gas overlay (e.g., Argon or Nitrogen), to prevent moisture ingress.
-
Degradation: Discoloration (e.g., turning yellow or brown) upon storage can signify decomposition. For sensitive applications, it is advisable to use freshly purified or colorless material.
The diagram below illustrates the primary degradation pathway of concern.
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Application Notes and Protocols for the Large-Scale Synthesis of Chroman-8-sulfonyl Chloride Derivatives
For correspondence:
Abstract
This comprehensive guide details a robust and scalable methodology for the synthesis of Chroman-8-sulfonyl chloride, a pivotal intermediate in the development of novel therapeutics. This document provides an in-depth analysis of the synthetic strategy, beginning with the construction of the chroman scaffold from readily available starting materials, followed by a regioselective chlorosulfonation. The protocols herein are designed for large-scale production, emphasizing safety, efficiency, and product purity. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction: The Significance of the Chroman-8-sulfonyl Moiety
The chroman scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and synthetic compounds. When functionalized with a sulfonyl chloride at the 8-position, it becomes a versatile building block for the synthesis of a diverse range of sulfonamide derivatives. Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The ability to produce this compound on a large scale is therefore a critical step in the drug discovery and development pipeline, enabling extensive structure-activity relationship (SAR) studies and the eventual commercialization of novel drug candidates.
Strategic Overview of the Synthesis
The large-scale synthesis of this compound is approached as a multi-step process, designed for scalability and reproducibility. The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for this compound.
The synthesis commences with the formation of the chroman ring system, followed by the crucial chlorosulfonation step. The selection of each reaction is underpinned by considerations of yield, scalability, and the avoidance of hazardous reagents where possible.
Detailed Synthetic Protocols
Part 1: Large-Scale Synthesis of the Chroman Scaffold
The chroman core is constructed in a two-step sequence starting from phenol, proceeding through a 4-chromanone intermediate.[1]
Step 1: Synthesis of 4-Chromanone
This step involves a Michael addition of phenol to acrylonitrile, followed by an acid-catalyzed intramolecular cyclization.[1]
Figure 2: Two-step synthesis of 4-Chromanone.
Protocol 1: Synthesis of 4-Chromanone
-
Reaction Setup: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add phenol (4.7 kg, 50 mol), acrylonitrile (3.3 kg, 62.5 mol), and tert-butanol (20 L).
-
Michael Addition: Add potassium carbonate (690 g, 5 mol) to the stirred mixture. Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up 1: After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the tert-butanol and excess acrylonitrile.
-
Cyclization: To the crude 3-phenoxypropanenitrile, cautiously add trifluoroacetic acid (TFA, 25 L) with cooling to maintain the temperature below 40 °C. Then, slowly add trifluoromethanesulfonic acid (TfOH, 1.5 L, 17.5 mol) while maintaining the temperature below 50 °C.
-
Reaction: Heat the mixture to 80 °C and stir for 12 hours. Monitor the reaction for the disappearance of the nitrile intermediate.
-
Work-up 2: Cool the reaction mixture to room temperature and pour it slowly into a mixture of ice and water (50 L) with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 15 L).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 10 L) and then with brine (10 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chromanone.
-
Purification: The crude product can be purified by vacuum distillation to afford pure 4-chromanone as a low-melting solid.
Step 2: Reduction of 4-Chromanone to Chroman
The carbonyl group of 4-chromanone is efficiently removed using a Wolff-Kishner reduction to yield the chroman scaffold.
Protocol 2: Synthesis of Chroman
-
Reaction Setup: In a 50 L jacketed glass reactor, add 4-chromanone (4.44 kg, 30 mol), hydrazine hydrate (80%, 3.75 L, 60 mol), and ethylene glycol (20 L).
-
Initial Reaction: Heat the mixture to 130-140 °C for 2 hours. Water and excess hydrazine will distill off.
-
Addition of Base: Cool the reaction mixture to below 100 °C and add potassium hydroxide pellets (3.36 kg, 60 mol) in portions.
-
Final Reaction: Heat the mixture to 190-200 °C and maintain for 4 hours, during which nitrogen gas will evolve.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water (40 L).
-
Extraction: Extract the product with diethyl ether (3 x 15 L).
-
Washing: Wash the combined organic layers with 1 M HCl (2 x 10 L) and then with brine (10 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude chroman by vacuum distillation to obtain a colorless oil.
Part 2: Regioselective Chlorosulfonation of Chroman
The key step in this synthesis is the regioselective introduction of the sulfonyl chloride group at the 8-position of the chroman ring. The ether oxygen of the chroman ring is an ortho-, para-directing group, as is the alkyl portion of the heterocyclic ring.[2][3][4] This directs electrophilic aromatic substitution to the 6- and 8-positions. Steric hindrance from the heterocyclic ring can favor substitution at the less hindered 6-position. However, by carefully controlling the reaction conditions, particularly temperature and the stoichiometry of the chlorosulfonating agent, substitution can be directed to the 8-position.
Protocol 3: Synthesis of this compound
-
Safety First: This reaction involves chlorosulfonic acid, which is highly corrosive and reacts violently with water.[5][6] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (acid-resistant gloves, apron, face shield) must be worn. The reactor must be scrupulously dry.[5][6]
-
Reaction Setup: In a 50 L jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the evolved HCl gas), place a solution of chroman (2.68 kg, 20 mol) in dichloromethane (20 L).
-
Cooling: Cool the reaction mixture to -10 °C to -5 °C using a circulating chiller.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.56 L, 40 mol) dropwise from the addition funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
-
Quenching: The reaction is carefully quenched by pouring the cold reaction mixture onto a vigorously stirred mixture of crushed ice (40 kg) and water (20 L). This step must be performed slowly and with extreme caution due to the exothermic reaction of excess chlorosulfonic acid with water.
-
Phase Separation: Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 10 L).
-
Washing: Combine the organic layers and wash with cold water (2 x 15 L) and then with cold brine (15 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40 °C to avoid decomposition of the product. The crude this compound is obtained as a solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield the final product as a crystalline solid.[7]
Data Presentation and Characterization
| Compound | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) (%) | Physical Appearance |
| 4-Chromanone | 148.16 | 75-85 | >98 | Low-melting solid |
| Chroman | 134.18 | 80-90 | >99 (by GC) | Colorless oil |
| This compound | 232.68 | 65-75 | >97 | Off-white to pale yellow solid |
Table 1: Summary of typical results for the large-scale synthesis of this compound and its intermediates.
Characterization of this compound:
-
1H NMR (CDCl3, 400 MHz): The spectrum is expected to show characteristic signals for the aromatic protons, with the proton at the 7-position appearing as a doublet of doublets, and the protons at the 5- and 6-positions showing distinct coupling patterns. The methylene protons of the chroman ring will appear as triplets.
-
13C NMR (CDCl3, 100 MHz): The spectrum should display the expected number of carbon signals, with the carbon bearing the sulfonyl chloride group shifted downfield.
-
IR (KBr, cm-1): Strong characteristic absorption bands for the sulfonyl chloride group are expected around 1370-1380 cm-1 (asymmetric stretching) and 1170-1180 cm-1 (symmetric stretching).[8]
-
Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for the presence of chlorine.[8]
Safety and Handling
The synthesis of this compound involves the use of hazardous materials, and all procedures should be carried out by trained personnel in a suitable chemical laboratory with appropriate safety measures in place.
-
Chlorosulfonic Acid: Highly corrosive and a strong oxidizing agent. Reacts violently with water, releasing toxic and corrosive fumes.[5][6] Always handle in a fume hood with appropriate PPE.
-
Hydrazine Hydrate: Toxic and a suspected carcinogen. Handle with care and avoid inhalation and skin contact.
-
Trifluoromethanesulfonic Acid (TfOH) and Trifluoroacetic Acid (TFA): Highly corrosive acids. Handle with appropriate PPE.
Emergency procedures for spills and exposure should be in place before commencing any work.
Conclusion
The protocols detailed in this application note provide a comprehensive and scalable pathway for the large-scale synthesis of this compound. By following these procedures, researchers and drug development professionals can reliably produce this key intermediate in high yield and purity, facilitating the advancement of medicinal chemistry programs that rely on this versatile scaffold. The emphasis on safety and process control ensures that the synthesis can be conducted responsibly and efficiently at an industrial scale.
References
-
Baxendale, I. R., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Beilstein Journal of Organic Chemistry, 6, 854. [Link]
-
Cremlyn, R. J., et al. (2003). Chlorosulfonation of Some Aldimine-Isocyanate Cycloadducts. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(10), 2217-2225. [Link]
-
Gong, J., et al. (2008). An efficient synthesis of 4-chromanones. Tetrahedron Letters, 49(29-30), 4476-4478. [Link]
-
Mayr, H., et al. (2004). Regioselectivity of Electrophilic Aromatic Substitution. Angewandte Chemie International Edition, 43(15), 1880-1883. [Link]
- Taylor, R. (1990).
- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Processes, 11(5), 1548. [Link]
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- 5. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Notes & Protocols: Chroman-8-sulfonyl Chloride as a Versatile Scaffold for Agrochemical Discovery
For Researchers, Scientists, and Agrochemical Development Professionals
This document provides a comprehensive guide to the potential applications of Chroman-8-sulfonyl chloride in the synthesis and evaluation of novel agrochemical candidates. While direct research on this specific intermediate is nascent, the broader chroman scaffold is a well-established "privileged structure" in medicinal and agricultural chemistry, exhibiting a range of biological activities. These notes are designed to provide a scientifically grounded framework for exploring this compound as a starting point for new fungicide and herbicide discovery programs.
The protocols herein are based on established, robust chemical methodologies and standard biological screening practices. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational techniques.
The Chroman Scaffold: A Foundation for Agrochemical Innovation
The chroman ring system is a core structural motif found in a variety of natural products and synthetic compounds with significant biological activity. In the context of agrochemical research, derivatives of chroman and its analogues, such as thiochroman, have demonstrated potent antifungal properties against a range of devastating phytopathogenic fungi. This makes the chroman scaffold a highly attractive starting point for the development of new crop protection agents.
This compound is proposed here as a versatile, yet underexplored, chemical intermediate. The sulfonyl chloride group is a highly reactive functional handle, readily undergoing nucleophilic substitution with a wide array of amines, alcohols, and phenols. This allows for the rapid generation of diverse libraries of sulfonamides and sulfonate esters, two classes of compounds frequently associated with biological activity. By functionalizing the 8-position of the chroman ring, researchers can systematically probe the structure-activity relationships (SAR) of this region of the molecule, potentially leading to the discovery of compounds with novel mechanisms of action or improved efficacy.
Synthesis of the Key Intermediate: this compound
The synthesis of aryl sulfonyl chlorides is a well-established transformation in organic chemistry. A common and effective method is a Sandmeyer-type reaction, which proceeds via the diazotization of an aromatic amine followed by sulfochlorination.[1][2][3] This approach offers excellent regiocontrol. The following protocol describes a plausible, hypothetical route to this compound from the corresponding 8-aminochroman.
Protocol 2.1: Synthesis of this compound from 8-Aminochroman
Causality: This protocol utilizes a classical Sandmeyer-type chlorosulfonylation. The aniline (8-aminochroman) is first converted to a diazonium salt under acidic conditions with sodium nitrite. This highly reactive diazonium salt is then introduced to a solution of sulfur dioxide in the presence of a copper(I) chloride catalyst, which facilitates the replacement of the diazonium group with a sulfonyl chloride moiety.[2] Acetic acid is a common solvent for this reaction, and precise temperature control is crucial to prevent premature decomposition of the diazonium salt.
Materials:
-
8-Aminochroman
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Sulfur Dioxide (SO₂) gas or a stable SO₂ source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 8-aminochroman (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl at 0-5 °C (using an ice bath).
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Chlorosulfonylation:
-
In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid, also cooled to 0-5 °C.
-
Add a catalytic amount of copper(I) chloride (0.1-0.2 eq) to the SO₂/acetic acid mixture.
-
Slowly add the previously prepared diazonium salt solution to the SO₂/CuCl mixture via a dropping funnel. Vigorous gas evolution (N₂) will be observed. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours or until gas evolution ceases.
-
-
Workup and Purification:
-
Carefully pour the reaction mixture over a large volume of crushed ice and water. A precipitate of the crude sulfonyl chloride should form.
-
Extract the aqueous mixture three times with dichloromethane or ethyl acetate.
-
Combine the organic layers and wash sequentially with cold deionized water, cold saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.
-
Diagram: Proposed Synthesis of this compound
Caption: A plausible synthetic route to the target intermediate.
Application Note 1: Synthesis of a Chroman-8-Sulfonamide Library
Sulfonamides are a cornerstone of medicinal and agrochemical chemistry. The synthesis of a diverse library of sulfonamides from this compound allows for a broad exploration of the chemical space around the chroman core, significantly increasing the probability of identifying a hit compound.
Protocol 3.1: General Procedure for Sulfonamide Synthesis
Causality: This is a standard nucleophilic substitution reaction where the nitrogen atom of a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride.[4][5][6] The reaction generates HCl as a byproduct, which is neutralized by a base (such as triethylamine or pyridine) to drive the reaction to completion and prevent protonation of the starting amine.
Materials:
-
This compound
-
A diverse selection of primary and secondary amines (e.g., alkylamines, anilines, heterocyclic amines)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5-2.0 eq) to the solution.
-
-
Amine Addition:
-
In a separate vial, dissolve the desired amine (1.1 eq) in a small amount of anhydrous DCM.
-
Add the amine solution dropwise to the stirred sulfonyl chloride solution at 0 °C.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide derivative.
-
| Reagent | Molar Equivalents | Purpose |
| This compound | 1.0 | Electrophile |
| Amine (R₁R₂NH) | 1.1 | Nucleophile |
| Triethylamine (TEA) | 1.5 - 2.0 | Base (HCl scavenger) |
| Dichloromethane (DCM) | - | Anhydrous Solvent |
Application Note 2: Synthesis of a Chroman-8-Sulfonate Ester Library
Similar to sulfonamides, sulfonate esters are important functional groups in bioactive compounds and serve as excellent intermediates in organic synthesis.[7][8] Reacting this compound with various phenols and alcohols provides another avenue for creating novel derivatives for agrochemical screening.
Protocol 4.1: General Procedure for Sulfonate Ester Synthesis
Causality: This reaction is analogous to the sulfonamide synthesis, where the oxygen atom of an alcohol or phenol acts as the nucleophile, attacking the sulfonyl chloride.[7] A non-nucleophilic base like pyridine is often used both as the base and sometimes as the solvent to facilitate the reaction.
Materials:
-
This compound
-
A diverse selection of alcohols or phenols
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M Copper Sulfate (CuSO₄) solution (for quenching pyridine)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Dissolve the alcohol or phenol (1.1 eq) in a mixture of anhydrous DCM and pyridine (2.0-3.0 eq) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
-
Sulfonyl Chloride Addition:
-
Dissolve this compound (1.0 eq) in a small amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the alcohol/pyridine mixture at 0 °C.
-
-
Reaction Progression:
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 6-24 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer multiple times with a 1M CuSO₄ solution to remove pyridine (a color change from colorless to blue in the aqueous layer indicates the presence of the copper-pyridine complex).
-
Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Diagram: Derivatization and Screening Workflow
Caption: A streamlined workflow from intermediate to hit discovery.
Application Note 3: Biological Screening Protocols
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following are generalized protocols for initial in-vitro antifungal and whole-plant herbicide screening.
Protocol 5.1: In Vitro Antifungal Screening (Poisoned Food Technique)
Causality: This method directly assesses the ability of a compound to inhibit the mycelial growth of a fungus.[9][10] The test compound is incorporated into the growth medium at a known concentration. By comparing the growth of the fungus on the treated medium to its growth on a control medium, a quantitative measure of inhibition can be determined. This is a robust and widely used primary screen for fungicides.
Materials:
-
Synthesized chroman derivatives
-
Relevant phytopathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Pythium ultimum)
-
Potato Dextrose Agar (PDA)
-
Dimethyl Sulfoxide (DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Preparation:
-
Prepare stock solutions of each test compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
Autoclave PDA medium and cool it to about 50-55 °C (liquid but not too hot to handle).
-
Grow fresh cultures of the test fungi on PDA plates for 5-7 days.
-
-
Assay Plate Preparation:
-
To sterile Petri dishes, add the required volume of the test compound stock solution to achieve the desired final concentration (e.g., 50 µg/mL) when mixed with the PDA.
-
As a negative control, add the same volume of pure DMSO to a set of plates. A positive control using a commercial fungicide can also be included.
-
Pour approximately 15 mL of the cooled PDA into each plate and swirl gently to ensure uniform mixing of the compound.
-
Allow the plates to solidify completely in a sterile environment.
-
-
Inoculation and Incubation:
-
Using a sterile 5 mm cork borer, cut a disc of mycelial growth from the edge of the fresh fungus culture plate.
-
Place one fungal disc, mycelium-side down, in the center of each prepared PDA plate (both treated and control).
-
Seal the plates with parafilm and incubate them at 25-28 °C in the dark.
-
-
Data Collection:
-
After 3-7 days (or when the fungal growth in the control plates has nearly reached the edge of the plate), measure the diameter of the fungal colony in two perpendicular directions for all plates.
-
Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(C - T) / C] x 100 Where: C = Average diameter of the fungal colony in the control plate. T = Average diameter of the fungal colony in the treated plate.
-
Protocol 5.2: Primary Herbicide Screening (Greenhouse Assay)
Causality: This whole-plant assay determines the phytotoxic effects of a compound on target weed species.[11][12][13] It is divided into pre-emergence (activity on germinating seeds in the soil) and post-emergence (activity on established seedlings) applications to identify the compound's mode of action in a practical context.
Materials:
-
Synthesized chroman derivatives
-
Seeds of representative weed species (e.g., a grass like Avena fatua and a broadleaf like Abutilon theophrasti)
-
Potting soil mix
-
Pots or trays
-
Greenhouse with controlled temperature and light
-
Spray chamber or track sprayer
-
Acetone and surfactant (e.g., Tween 20)
Procedure:
-
Pre-emergence Application:
-
Fill pots with soil and sow the seeds of the test weed species at a uniform depth.
-
Prepare a solution of the test compound at the desired concentration (e.g., 1 kg/ha equivalent) in a solvent like acetone with a small amount of surfactant.
-
Using a calibrated sprayer, apply the solution evenly to the soil surface of the sown pots.[11] An untreated control (solvent + surfactant only) must be included.
-
Place the pots in the greenhouse and water as needed.
-
Observe for 14-21 days, assessing weed emergence and any signs of injury (e.g., stunting, chlorosis, necrosis) compared to the untreated control.
-
-
Post-emergence Application:
-
Sow weed seeds in pots and allow them to grow in the greenhouse until they reach the 2-3 leaf stage.[11]
-
Prepare the test compound solution as described for the pre-emergence test.
-
Apply the solution directly to the foliage of the seedlings using a calibrated sprayer, ensuring thorough coverage.
-
Return the pots to the greenhouse.
-
Observe for 14-21 days, assessing for signs of phytotoxicity and plant death compared to the untreated control.
-
-
Evaluation:
-
Rate the herbicidal effect using a visual scale (e.g., 0% = no effect, 100% = complete kill) at several time points (e.g., 7, 14, and 21 days after treatment).
-
For more quantitative data, fresh or dry biomass of the above-ground plant material can be measured at the end of the experiment and compared to the control.
-
References
-
Baxendale, I. R., et al. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group. Available at: [Link]
- Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. (2009). Organic Process Research & Development, 13(5), 875-879.
-
Moody, T. S., & Young, R. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]
-
Kowalski, J. A., & Woster, P. M. (2012). Preparation of sulfonamides from N-silylamines. PMC. Available at: [Link]
-
Baxendale, I. R., et al. (2012). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
-
Pieber, B., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe. Available at: [Link]
- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2023). European Journal of Chemistry.
- A simple method for the synthesis of sulfonic esters. (n.d.).
- Recent advances in the synthesis and transformations of sulfinate esters. (2025).
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. Available at: [Link]
-
Detection of anti-phytopathogenic fungal activity. (2019). Protocols.io. Available at: [Link]
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.).
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC. Available at: [Link]
-
Singha, I. M., et al. (2011). Evaluation of in vitro antifungal activity of medicinal plants against phytopathogenic fungi. IR@NEIST. Available at: [Link]
-
Screening of Pre- and Post-Emergence Herbicides for Weed Control in Camelina sativa (L.) Crantz. (2022). MDPI. Available at: [Link]
-
Klunder, J. M., & Sharpless, K. B. (1987). Convenient synthesis of sulfinate esters from sulfonyl chlorides. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
- Screening of Pre- and Post-Emergence Herbicides for Weed Control in Camelina sativa (L.) Crantz. (2022).
- In vitro Methodology to Assess Quantitative Resistance in Plant-fungus P
- In vitro and in vivo antifungal activity of plant extracts against common phytop
-
In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.). (2022). PMC. Available at: [Link]
- Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields. (2024).
-
Hartzler, B., & Jha, P. (2020). Preemergence Herbicide Application Timings: Pros and Cons. Integrated Crop Management. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. eurjchem.com [eurjchem.com]
- 8. researchgate.net [researchgate.net]
- 9. neist.csircentral.net [neist.csircentral.net]
- 10. In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening of Pre- and Post-Emergence Herbicides for Weed Control in Camelina sativa (L.) Crantz | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Chroman-8-sulfonyl chloride
Welcome to the dedicated technical support center for the synthesis of Chroman-8-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your reaction.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The introduction of the sulfonyl chloride moiety at the C-8 position of the chroman scaffold is typically achieved via electrophilic aromatic substitution using a strong chlorosulfonating agent, most commonly chlorosulfonic acid. While the reaction appears straightforward, achieving high yields and purity can be challenging due to the reactive nature of the reagents and the potential for side reactions. This guide provides a comprehensive overview of the reaction, potential pitfalls, and strategies for optimization.
I. Troubleshooting Guide
Low yields, impure products, and reaction failures can often be traced back to a few key experimental parameters. This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inadequate Reaction Temperature: The chlorosulfonation of the relatively electron-rich chroman ring may not require harsh conditions, but insufficient temperature can lead to an incomplete reaction. 2. Poor Quality Starting Material: The presence of impurities in the chroman starting material can inhibit the reaction. 3. Degradation of Chlorosulfonic Acid: Chlorosulfonic acid is highly reactive and can degrade upon exposure to moisture.[1][2] | 1. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and side product formation. Monitor the reaction progress by TLC or HPLC. 2. Purify Starting Material: Ensure the purity of the chroman starting material by distillation or recrystallization. 3. Use Fresh Reagent: Always use a fresh, unopened bottle of chlorosulfonic acid or a properly stored and sealed reagent. |
| Formation of a Dark Tar-like Substance | 1. Excessive Reaction Temperature: Overheating can lead to polysulfonation, charring, and other decomposition pathways. 2. Rapid Addition of Reagent: The reaction of chlorosulfonic acid with organic substrates is highly exothermic.[3] A rapid addition can cause a sudden temperature spike, leading to decomposition. | 1. Precise Temperature Control: Maintain a consistent and controlled reaction temperature using a reliable cooling bath (e.g., ice-salt or cryocooler). 2. Slow, Controlled Addition: Add the chlorosulfonic acid dropwise to the chroman solution with vigorous stirring, ensuring the internal temperature does not exceed the set point. |
| Product is Contaminated with Diaryl Sulfone Byproduct | Insufficient Excess of Chlorosulfonating Agent: The intermediate sulfonic acid can react with another molecule of chroman to form a diaryl sulfone. This is more likely if the concentration of the chlorosulfonating agent is too low.[4] | Increase Stoichiometry of Chlorosulfonic Acid: Employ a larger excess of chlorosulfonic acid (e.g., 3-5 equivalents) to favor the formation of the sulfonyl chloride over the sulfone byproduct. |
| Product Hydrolyzes to Chroman-8-sulfonic Acid | Exposure to Water During Workup: Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of heat or base.[4] | 1. Anhydrous Workup: Perform the reaction quench and extractions under anhydrous or near-anhydrous conditions where possible. Use ice-cold water for quenching to minimize hydrolysis. 2. Rapid Extraction: Minimize the time the sulfonyl chloride is in contact with aqueous layers. 3. Use of Aprotic Solvents: Extract the product into a non-polar, aprotic solvent like dichloromethane or diethyl ether. |
| Difficulties in Product Isolation/Purification | 1. Product is an Oil or Low-Melting Solid: this compound may not be a crystalline solid at room temperature, making filtration difficult. 2. Co-precipitation of Impurities: Other reaction byproducts may co-precipitate with the desired product. | 1. Solvent-Based Purification: If the product is an oil, focus on liquid-liquid extraction followed by solvent evaporation under reduced pressure. 2. Chromatographic Purification: Utilize flash column chromatography on silica gel to separate the product from impurities. A gradient of ethyl acetate in hexanes is a good starting point.[5] 3. Recrystallization: If a solid is obtained, attempt recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to improve purity. |
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
The optimal temperature is a critical parameter that often requires empirical determination. A good starting point is to cool the chroman in a suitable solvent (e.g., dichloromethane or neat) to 0 °C before the slow addition of chlorosulfonic acid. After the addition is complete, the reaction may be allowed to slowly warm to room temperature or gently heated to 40-50 °C to drive it to completion.[5] Monitoring the reaction by TLC or HPLC is crucial to identify the point of maximum product formation before significant decomposition or side product formation occurs.
Q2: How can I minimize the formation of the diaryl sulfone byproduct?
The formation of the diaryl sulfone is a common side reaction in chlorosulfonation.[4] To minimize its formation, ensure a sufficient excess of chlorosulfonic acid is used. A molar ratio of at least 3:1 (chlorosulfonic acid to chroman) is recommended. The order of addition is also critical; adding the chroman to the chlorosulfonic acid can sometimes favor the desired product, but this is a highly exothermic process and requires excellent temperature control. The more common and generally safer approach is the slow addition of chlorosulfonic acid to the chroman.
Q3: My final product is a dark oil, not a solid. How can I purify it?
If you obtain an oil, it is unlikely that recrystallization will be an effective purification method. In this case, purification by flash column chromatography is the recommended approach.[5] Use a silica gel column and a non-polar eluent system, such as a gradient of ethyl acetate in hexanes. The progress of the separation can be monitored by TLC.
Q4: What is the best way to quench the reaction and work up the product?
The workup procedure is critical for preserving the sulfonyl chloride product and preventing hydrolysis.[4] The reaction should be quenched by carefully and slowly pouring the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring. This will precipitate the crude product and decompose the excess chlorosulfonic acid. The product should then be immediately extracted into a cold, water-immiscible organic solvent like dichloromethane or diethyl ether. The organic extracts should be washed with cold brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure at a low temperature.
Q5: What are the key safety precautions I should take when working with chlorosulfonic acid?
Chlorosulfonic acid is a highly corrosive and reactive substance that requires strict safety measures.[1][2]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Chlorosulfonic acid reacts violently with water, releasing large amounts of heat and toxic fumes (HCl and H₂SO₄).[6][1] Ensure all glassware is scrupulously dry.
-
Quenching: Never add water to chlorosulfonic acid. Always add the acid slowly to water (or ice) with cooling and stirring.
-
Spills: Neutralize small spills with a suitable absorbent material like sodium bicarbonate. For larger spills, follow your institution's emergency procedures.
III. Experimental Protocols & Methodologies
Optimized Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve chroman (1.0 equivalent) in anhydrous dichloromethane (5-10 mL per gram of chroman).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add chlorosulfonic acid (3.0 - 5.0 equivalents) dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Quenching: Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with cold dichloromethane (3 x volume of the initial solvent).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 40 °C.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and assess purity. Aprotic deuterated solvents like CDCl₃ should be used.
-
FT-IR Spectroscopy: To identify the characteristic S=O stretching frequencies of the sulfonyl chloride group (typically around 1375 and 1185 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
HPLC: To determine the purity of the final product. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a common starting point.
IV. Visualizations
Reaction Mechanism
Caption: General mechanism for the chlorosulfonation of chroman.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
V. References
-
Veolia North America. Chlorosulfonic Acid. [Link]
-
Atul Ltd. Chlorosulfonic acid. [Link]
-
Loba Chemie. CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Analytical Methods. [Link]
-
Royal Society of Chemistry. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]
-
Organic Syntheses. Benzenesulfonyl chloride. [Link]
-
MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
Sources
- 1. macro.lsu.edu [macro.lsu.edu]
- 2. lobachemie.com [lobachemie.com]
- 3. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. info.veolianorthamerica.com [info.veolianorthamerica.com]
"Chroman-8-sulfonyl chloride" reaction side products and impurities
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Chroman-8-sulfonyl chloride. This resource addresses common challenges, side reactions, and impurities encountered during its synthesis and handling. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My yield of this compound is significantly lower than expected. What are the primary causes and how can I improve it?
A1: Low yields are a frequent issue stemming from several factors, primarily incomplete reaction, product degradation, or mechanical loss during workup.
Causality and Explanation: The synthesis of aryl sulfonyl chlorides, typically via electrophilic aromatic substitution using chlorosulfonic acid, is a robust but sensitive reaction.[1][2] The chroman ring system is susceptible to side reactions under the harsh acidic conditions required for sulfonation.
-
Incomplete Reaction: Insufficient reaction time or temperatures below the activation energy threshold can lead to a significant amount of unreacted starting material (chroman).
-
Product Degradation: this compound is highly reactive. Prolonged exposure to the strong acidic reaction medium or elevated temperatures can lead to decomposition or the formation of polymeric tars.
-
Hydrolysis: The most common cause of yield loss is the hydrolysis of the target sulfonyl chloride to the corresponding Chroman-8-sulfonic acid during aqueous workup.[3][4] Sulfonyl chlorides are highly susceptible to nucleophilic attack by water.[2]
Troubleshooting and Optimization Protocol:
-
Ensure Anhydrous Conditions: Start with dry glassware and anhydrous starting materials. Moisture will readily convert the product to the sulfonic acid.
-
Control Reagent Stoichiometry: Use a carefully measured excess of the chlorosulfonating agent (e.g., chlorosulfonic acid) to drive the reaction to completion. However, a very large excess can promote side reactions. A molar ratio of 3-5 equivalents of chlorosulfonic acid to chroman is a common starting point.[5]
-
Optimize Temperature and Time:
-
Add the chroman to the chlorosulfonic acid slowly at a low temperature (e.g., 0-5 °C) to control the initial exotherm.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently heat (e.g., 50-60 °C) to ensure completion. Monitor the reaction's progress by taking small aliquots, quenching them carefully, and analyzing by TLC or LC-MS.
-
-
Refine the Workup Procedure:
-
The quenching step is critical. Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and water. This rapidly dilutes the acid and precipitates the water-insoluble sulfonyl chloride, minimizing the time it is exposed to aqueous acid where hydrolysis can occur.[6][7]
-
Immediately filter the precipitated solid and wash it with cold water to remove residual acid. Do not delay this step.
-
Dry the product thoroughly under a vacuum.
-
Q2: My NMR spectrum shows signals that I can't attribute to this compound. What is the most likely impurity and how do I remove it?
A2: The most common impurity is Chroman-8-sulfonic acid , the hydrolysis product. Its spectral signature will be similar to the desired product but with distinct differences, particularly the absence of the reactive sulfonyl chloride group and the presence of a highly acidic sulfonic acid proton.
Causality and Explanation: The S-Cl bond in a sulfonyl chloride is highly electrophilic and readily reacts with water. This hydrolysis can occur during the reaction if conditions are not anhydrous, or more commonly, during the aqueous workup phase.[2][4]
Troubleshooting and Purification:
-
Identification: Compare your spectra to the reference data in the table below. The sulfonic acid will have broader peaks in the NMR and a strong, broad O-H stretch in the IR spectrum.
-
Aqueous Wash: If the impurity is present, dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The acidic Chroman-8-sulfonic acid will be deprotonated to form a water-soluble sulfonate salt and move into the aqueous layer, while the neutral this compound remains in the organic layer.
-
Separation: Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Recrystallization/Chromatography: If the aqueous wash is insufficient, purity can be further improved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.
| Compound | Key ¹H NMR Signals (Approx. δ, CDCl₃) | Key ¹³C NMR Signals (Approx. δ, CDCl₃) | Key IR Signals (cm⁻¹) |
| This compound | Aromatic protons deshielded by -SO₂Cl group (~7.5-8.0 ppm). | Aromatic carbon attached to -SO₂Cl group highly deshielded. | ~1370 & 1180 (S=O stretch, asymm/symm), No broad -OH. |
| Chroman-8-sulfonic acid | Aromatic protons shifted slightly upfield compared to sulfonyl chloride. Very broad singlet for -SO₃H . | Aromatic carbon attached to -SO₃H group shifted slightly. | ~1350 & 1160 (S=O stretch), ~3400-2500 (broad O-H stretch). |
Q3: I'm observing evidence of dimerization or the formation of dark, tarry materials in my reaction. Why is this happening?
A2: The formation of dimers or polymeric tars is typically a result of the chroman ring system's instability under strongly acidic and/or high-temperature conditions.
Causality and Explanation: Strong acids can catalyze side reactions. The electron-rich aromatic ring of the chroman moiety can be susceptible to acid-catalyzed dimerization or polymerization, where one molecule acts as an electrophile and another as a nucleophile.[8] This is exacerbated by prolonged reaction times or excessive heat, which provide the energy needed to overcome the activation barriers for these undesired pathways.
Troubleshooting and Mitigation:
-
Milder Reagents: If possible, consider alternative, milder sulfonating agents. While chlorosulfonic acid is common, other reagents may offer better selectivity, although they often require different reaction setups.[9]
-
Strict Temperature Control: Do not allow the reaction temperature to exceed the optimized level. Use an ice bath during the initial addition and a controlled heating mantle or oil bath for the reaction period.
-
Minimize Reaction Time: As soon as the reaction is complete (determined by monitoring), proceed with the workup immediately. Do not let the reaction stir for longer than necessary at elevated temperatures.
-
Purification: Tarry materials are often difficult to remove. If they are insoluble, they can sometimes be filtered off after dissolving the crude product in a suitable organic solvent. Otherwise, column chromatography is the most effective method for separating the desired product from these high-molecular-weight impurities.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is sensitive to moisture and should be handled accordingly.[10] For long-term stability, store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator or freezer (-20 °C is preferable). Storing it in a desiccator can also help prevent hydrolysis.
Q2: What is the general experimental workflow for synthesizing and purifying this compound?
A2: The following diagram and protocol outline a standard laboratory procedure.
General Synthesis Protocol:
-
Equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Ensure all glassware is oven-dried.
-
Charge the flask with chlorosulfonic acid (4 eq.) and cool it to 0 °C in an ice bath.
-
Add chroman (1 eq.) dropwise via the dropping funnel to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then heat to 50-60 °C for 2-4 hours, or until TLC/LC-MS indicates completion.
-
Carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.
-
Collect the resulting precipitate by vacuum filtration and wash the filter cake with cold water.
-
Dry the crude solid under vacuum to yield the crude this compound, which can be purified as described in the troubleshooting guide.
Q3: Besides hydrolysis and dimerization, are there other potential side products?
A3: Yes, while less common, other side products can form depending on the specific chroman starting material and reaction conditions:
-
Isomeric Sulfonyl Chlorides: Electrophilic substitution can potentially occur at other positions on the aromatic ring, although the 8-position is generally favored. The exact regioselectivity can be influenced by substituents on the chroman ring.
-
Di-sulfonated Products: If a large excess of the sulfonating agent is used or if the reaction temperature is too high, a second sulfonation reaction can occur, leading to a di-sulfonyl chloride derivative.
-
Ring Opening/Decomposition: Under extremely harsh conditions, the heterocyclic chroman ring itself may not be stable and could undergo cleavage or other decomposition reactions.
Controlling the reaction stoichiometry, temperature, and time are the key parameters to minimize the formation of these byproducts.
References
- FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google P
-
Acid Strength Effects on Dimerization during Metal-Free Catalytic Dioxygen Reduction. J Am Chem Soc. 2024;146(36):24892-24900. [Link]
-
Hall, H. K. Jr. Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. [Link]
-
Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Supporting Information. [Link]
-
Sulfonation and Sulfation Processes. Chemithon. [Link]
-
Synthesis of functionalized chroman-4-ones. ResearchGate. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Wiley Online Library. [Link]
-
Aromatic sulfonation. Wikipedia. [Link]
- JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google P
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
-
CHLOROSULFONATION OF SOME DIPHENYL DERIVATIVES. Sci-Hub. [Link]
-
Sulfonyl halide. Wikipedia. [Link]
Sources
- 1. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sci-Hub [sci-hub.kr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]
- 8. Acid Strength Effects on Dimerization during Metal-Free Catalytic Dioxygen Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Sulfonylation Reactions with Chroman-8-sulfonyl chloride
Welcome to the technical support center for the sulfonylation of amines and other nucleophiles using Chroman-8-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize conditions for robust and reproducible results. The following content is structured as a dynamic resource, moving from high-level frequently asked questions to in-depth troubleshooting and detailed experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamentals of the this compound sulfonylation reaction.
Q1: What is the primary mechanism of the sulfonylation reaction with this compound?
The reaction proceeds via a nucleophilic acyl substitution at the sulfur atom. The nucleophile, typically a primary or secondary amine, attacks the electrophilic sulfur center of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Q2: How should I properly store and handle this compound?
This compound, like most sulfonyl chlorides, is highly sensitive to moisture. Hydrolysis converts it to the corresponding and unreactive chroman-8-sulfonic acid, which is a common cause of reaction failure.
-
Storage: Store the reagent in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., in a glovebox).
-
Handling: When weighing and dispensing the reagent, minimize its exposure to atmospheric moisture. Use dry glassware and perform transfers in a controlled environment (e.g., under a stream of nitrogen or argon) whenever possible.
Q3: What is the critical role of the base in this reaction, and which one should I choose?
The base serves to scavenge the HCl generated during the reaction. Without a base, the reaction mixture becomes acidic, protonating the amine nucleophile and halting the reaction. The choice of base is crucial and can significantly impact the yield.
-
Standard Bases: Non-nucleophilic tertiary amines like triethylamine (TEA) or pyridine are common choices. Pyridine can sometimes act as a nucleophilic catalyst.
-
Sterically Hindered Bases: For sensitive substrates, a more hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be used to minimize potential side reactions.
-
Catalytic Additives: 4-Dimethylaminopyridine (DMAP) can be used in catalytic amounts alongside a stoichiometric base to accelerate the reaction, especially for less reactive or sterically hindered amines.[1] DMAP functions by forming a highly reactive sulfonyl-DMAP intermediate.[1]
Q4: Can I use an inorganic or aqueous base like sodium hydroxide?
While possible under specific conditions (e.g., Schotten-Baumann conditions), using an aqueous base like NaOH is generally not recommended for this type of sulfonylation. The presence of water significantly increases the risk of hydrolyzing the this compound, which will drastically reduce the yield of the desired sulfonamide.
Q5: How do I monitor the progress of my reaction?
The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS).[2][3]
-
TLC: This is a rapid and effective way to qualitatively track the consumption of the starting amine and the formation of the more non-polar sulfonamide product.[3]
-
HPLC/LC-MS: These techniques provide quantitative data on the conversion and can help identify the formation of any byproducts.[2]
Part 2: Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Hydrolysis of this compound: The reagent has degraded due to moisture exposure. | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (N₂ or Ar). Use a fresh bottle of the sulfonyl chloride or one that has been stored properly. |
| 2. Inappropriate Base: The base may be too weak, insufficient in quantity, or nucleophilic itself. | Use at least 1.1-1.5 equivalents of a non-nucleophilic base like triethylamine or DIPEA. For sluggish reactions, consider adding a catalytic amount (0.1 eq) of DMAP.[1] | |
| 3. Unsuitable Solvent: The solvent may not be effectively solubilizing the reactants. | Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred. For poorly soluble materials, a more polar aprotic solvent like N,N-dimethylformamide (DMF) may be beneficial, but be aware it can be harder to remove. | |
| 4. Low Amine Nucleophilicity: The amine is electron-poor or sterically hindered. | Increase the reaction temperature or switch to a higher-boiling solvent like DMF. The addition of DMAP as a catalyst is highly recommended in these cases.[1] | |
| Multiple Spots on TLC / Formation of Byproducts | 1. Bis-sulfonylation of a Primary Amine: The primary amine has reacted with two molecules of the sulfonyl chloride. | Use a slight excess of the amine (1.1-1.2 eq) relative to the sulfonyl chloride. Add the this compound solution slowly (dropwise) to the solution of the amine and base at 0 °C to avoid localized high concentrations of the sulfonyl chloride. |
| 2. Unreacted Starting Materials: The reaction has not gone to completion. | Check the stoichiometry of your reagents. Ensure the base is adequate. Allow the reaction to run for a longer duration or consider gentle heating. Monitor by TLC or HPLC to confirm completion. | |
| Reaction Stalls Before Completion | 1. Insufficient Mixing: The reaction mixture is not homogeneous. | Ensure vigorous stirring throughout the reaction, especially if any reagents are solids or if precipitation occurs. |
| 2. Precipitation of Amine-HCl Salt: If the base is not effective, the amine salt may precipitate, removing it from the reaction. | Ensure an adequate amount of a suitable base is present and well-mixed from the start of the reaction. | |
| Difficult Purification | 1. Co-elution of Product and Impurities: The product has a similar polarity to starting materials or byproducts. | For solid products, recrystallization is often the most effective purification method. Experiment with different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes). If recrystallization fails, column chromatography with a carefully optimized solvent gradient is the next step. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for Sulfonylation of a Primary or Secondary Amine
This protocol provides a robust starting point for the sulfonylation reaction.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 mmol, 1.0 eq) to a dry, round-bottom flask equipped with a magnetic stir bar.
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM, 10 mL). Add triethylamine (1.5 mmol, 1.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate dry flask, dissolve this compound (1.05 mmol, 1.05 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water (15 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Washing: Combine the organic layers and wash with 1M HCl (15 mL), followed by saturated sodium bicarbonate solution (15 mL), and finally brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purification: Purify the crude product by recrystallization or flash column chromatography to obtain the pure sulfonamide.
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting:
-
Lane 1: Spot a dilute solution of your starting amine.
-
Lane 2: Co-spot the starting amine and the reaction mixture.
-
Lane 3: Spot the reaction mixture.
-
-
Development: Place the TLC plate in a chamber containing an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). Ensure the solvent level is below the origin line. Cover the chamber.
-
Visualization: Once the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[3] The product, the sulfonamide, should be less polar (higher Rf value) than the starting amine. The reaction is complete when the spot corresponding to the starting amine is no longer visible in the reaction mixture lane.
Part 4: Visualizations and Workflows
Diagram 1: General Reaction Mechanism
Caption: Standard workflow for a sulfonylation reaction.
Diagram 3: Troubleshooting Decision Tree for Low Yield
Sources
Technical Support Center: Navigating the Stability of Chroman-8-sulfonyl chloride in Solution
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Chroman-8-sulfonyl chloride. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this key synthetic intermediate in various solvents. Our goal is to empower you with the scientific rationale behind best practices for handling and using this compound to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm dissolving this compound for a reaction and I'm concerned about its stability. What are the primary modes of degradation I should be aware of?
A1: The primary stability concern for this compound, like most sulfonyl chlorides, is its susceptibility to nucleophilic attack on the highly electrophilic sulfur atom. The most common nucleophile encountered in a laboratory setting is water, leading to hydrolysis. This reaction converts the sulfonyl chloride to the corresponding and generally unreactive chroman-8-sulfonic acid. Other nucleophilic solvents, such as alcohols, can also react to form sulfonate esters.
The chroman ring system itself is relatively stable under neutral and acidic conditions, which are often employed in its synthesis. However, strong basic conditions could potentially affect the chroman structure, although the reactivity of the sulfonyl chloride group is the more immediate concern.
Q2: Which solvents are recommended for dissolving and handling this compound?
A2: To minimize degradation, it is crucial to use anhydrous aprotic solvents. Recommended solvents include:
-
Dichloromethane (DCM)
-
Chloroform (CHCl₃)
-
Acetonitrile (ACN)
-
Toluene
-
Tetrahydrofuran (THF) (Note: Ensure THF is anhydrous and free of peroxides)
-
1,4-Dioxane (Note: Ensure it is anhydrous and free of peroxides)
It is imperative to use solvents with very low water content (ideally <50 ppm). Using freshly dried solvents or purchasing high-purity anhydrous grades is strongly advised.
Q3: Are there any solvents I should strictly avoid?
A3: Yes. Protic solvents are generally incompatible with this compound due to their nucleophilic nature. Solvents to avoid include:
-
Water (leads to rapid hydrolysis)
-
Alcohols (e.g., methanol, ethanol, isopropanol) will lead to the formation of sulfonate esters.
-
Primary and secondary amines (will readily form sulfonamides)
While tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often used as acid scavengers in reactions with sulfonyl chlorides, they should be used judiciously as they can potentially promote degradation if significant amounts of nucleophiles are present.
Q4: How does the substituent on the chroman ring affect the stability of the sulfonyl chloride?
A4: The electronic nature of the chroman ring system can influence the reactivity of the sulfonyl chloride group. The oxygen atom in the chroman ring is an electron-donating group, which can increase the electron density on the aromatic ring through resonance. This can slightly modulate the electrophilicity of the sulfonyl chloride group. However, the sulfonyl chloride moiety is a strong electron-withdrawing group, and its inherent reactivity will be the dominant factor. In general, the principles of handling aryl sulfonyl chlorides are directly applicable to this compound.[1]
Troubleshooting Guide: Common Stability-Related Issues
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of desired product in a reaction. | Degradation of this compound prior to or during the reaction. | - Ensure all solvents and reagents are rigorously dried. - Prepare the solution of this compound immediately before use. - Consider adding the sulfonyl chloride solution to the reaction mixture at a low temperature (e.g., 0 °C) to control reactivity. |
| Formation of a highly polar, water-soluble byproduct. | Hydrolysis of this compound to chroman-8-sulfonic acid. | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - If possible, use a non-nucleophilic base to scavenge any generated HCl. |
| Inconsistent reaction outcomes between batches. | Variable water content in the solvent or degradation of the this compound stock. | - Standardize the solvent drying procedure. - Store this compound in a desiccator, under an inert atmosphere, and protected from light. - Re-evaluate the purity of the sulfonyl chloride before use, especially if it has been stored for an extended period. |
| Reaction with an alcohol substrate is sluggish or incomplete. | Competing reaction with residual water in the solvent. | - Use molecular sieves to dry the solvent and the alcohol substrate before the reaction. - Consider using a non-nucleophilic base to activate the alcohol. |
Visualizing the Primary Degradation Pathway
The most common stability issue encountered with this compound is hydrolysis. The following diagram illustrates this degradation pathway.
Caption: Hydrolysis of this compound.
Experimental Protocol: Assessing the Stability of this compound in a Chosen Solvent
This protocol provides a general method to evaluate the stability of this compound in a specific aprotic solvent over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., Dichloromethane, Acetonitrile)
-
Anhydrous, non-nucleophilic internal standard (e.g., naphthalene, biphenyl)
-
HPLC grade solvents for the mobile phase (e.g., acetonitrile and water)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Procedure:
-
Preparation of the Stock Solution:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Accurately weigh approximately 10 mg of the internal standard into the same volumetric flask.
-
Dissolve the solids in the anhydrous solvent of choice and dilute to the mark. This is your stock solution at time t=0.
-
-
Initial Analysis (t=0):
-
Immediately after preparation, dilute an aliquot of the stock solution with the HPLC mobile phase to a suitable concentration for analysis.
-
Inject the diluted solution onto the HPLC system.
-
Record the peak areas of this compound and the internal standard.
-
-
Time-Course Study:
-
Store the stock solution at room temperature, protected from light.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution.
-
Dilute the aliquot with the HPLC mobile phase as in step 2 and inject it into the HPLC.
-
Record the peak areas for this compound and the internal standard at each time point.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Plot this ratio against time. A stable solution will show a relatively constant ratio over time, while a decreasing ratio indicates degradation of the this compound.
-
HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). For example:
-
0-1 min: 50% B
-
1-10 min: Gradient to 95% B
-
10-12 min: Hold at 95% B
-
12-13 min: Gradient back to 50% B
-
13-15 min: Hold at 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Note: This is a general method and may require optimization based on the specific equipment and solvent system used.
References
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 2012 , 55(14), 6449-6463. [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules, 2020 , 25(9), 2065. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Substituent Effects. La Salle University. [Link]
-
On the Mechanism of the Acid-Catalyzed Stereoselective Chroman Cyclization Reaction. European Journal of Organic Chemistry, 2014 , 2014(26), 5731-5737. [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 2023 , 27(6), 1109-1119. [Link]
-
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 2018 , 8(4), 193-214. [Link]
-
Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International Journal of Molecular Sciences, 2008 , 9(5), 914-925. [Link]
Sources
Technical Support Center: Navigating the Moisture Sensitivity of Chroman-8-sulfonyl chloride
Technical Support Center: Strategies for Selective Sulfonylation with Chroman-8-sulfonyl Chloride
Welcome to the technical support center for Chroman-8-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and frequently asked questions regarding the use of this reagent in selective sulfonylation reactions. The information herein is synthesized from established principles of sulfonylation chemistry and field-proven insights to ensure scientific integrity and practical utility in your experiments.
Introduction: The Utility and Challenges of this compound
This compound is a valuable reagent for introducing the chroman-8-sulfonyl moiety into organic molecules, a functional group of interest in medicinal chemistry due to its presence in various biologically active compounds. The primary application of this reagent is the sulfonylation of nucleophiles such as amines and phenols to form sulfonamides and sulfonate esters, respectively.
While a powerful tool, achieving high selectivity and yield with this compound can present challenges. Common issues include competing side reactions, difficulty in achieving mono-sulfonylation, and purification hurdles. This guide will address these potential problems in a direct question-and-answer format, providing you with the knowledge to optimize your reaction conditions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common nucleophiles for reaction with this compound?
A1: The most common nucleophiles are primary and secondary amines, which form stable sulfonamides, and phenols, which form sulfonate esters. Alcohols can also be used, but they are generally less reactive than phenols and may require more forcing conditions.
Q2: What are the typical starting conditions for a sulfonylation reaction with this compound?
A2: A standard starting point for the sulfonylation of an amine or phenol would be to use a slight excess (1.1-1.2 equivalents) of this compound in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is typically added to scavenge the HCl byproduct. Reactions are often initiated at 0 °C and then allowed to warm to room temperature.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. A sample of the reaction mixture can be spotted on a TLC plate alongside the starting material to observe the consumption of the nucleophile and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be a powerful tool for monitoring more complex reactions.
Q4: My this compound is a solid. How should I handle and store it?
A4: this compound, like other sulfonyl chlorides, is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive in sulfonylation reactions. It is crucial to store the reagent in a tightly sealed container in a desiccator or under an inert atmosphere. When handling, ensure that all glassware is oven-dried and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Degraded this compound: Hydrolysis to the sulfonic acid. 2. Low Nucleophilicity of Substrate: Sterically hindered or electron-poor amines/phenols. 3. Inappropriate Base: The base may not be strong enough to facilitate the reaction. 4. Incorrect Solvent: Poor solubility of reactants. | 1. Use a fresh bottle of this compound or verify the purity of your existing stock. Ensure anhydrous reaction conditions. 2. Increase the reaction temperature or switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF). The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. 3. For less reactive nucleophiles, consider a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). 4. Switch to a solvent that better solubilizes all reactants. |
| Formation of Multiple Products | 1. Bis-sulfonylation of Primary Amines: The initially formed sulfonamide is deprotonated and reacts with another equivalent of the sulfonyl chloride. 2. Side Reactions with the Base: Tertiary amine bases can sometimes react with sulfonyl chlorides. | 1. Use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride. Running the reaction at a lower temperature can also improve selectivity. 2. Use a sterically hindered, non-nucleophilic base such as 2,6-lutidine. |
| Difficult Purification | 1. Presence of Unreacted Sulfonyl Chloride: Can co-elute with the product during chromatography. 2. Formation of Sulfonic Acid: The hydrolyzed sulfonyl chloride can complicate purification. 3. Emulsion during Work-up: Can lead to poor separation of aqueous and organic layers. | 1. After the reaction is complete, quench with a small amount of a nucleophilic amine (e.g., a few drops of piperidine or morpholine) to consume excess sulfonyl chloride. The resulting sulfonamide is often easier to separate. 2. During the aqueous work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the acidic sulfonic acid. 3. Add brine (saturated aqueous NaCl) to the separatory funnel to help break up emulsions. |
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of a Primary or Secondary Amine
This protocol provides a general method for the synthesis of a sulfonamide from an amine and this compound.
Materials:
-
Amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Oven-dried glassware
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the amine and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise to the stirred solution.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Add the solution of this compound dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Sulfonylation of a Phenol
This protocol outlines a general method for the synthesis of a sulfonate ester from a phenol and this compound.
Materials:
-
Phenol (1.0 equiv)
-
This compound (1.2 equiv)
-
Pyridine (as solvent and base)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv, optional catalyst)
-
Anhydrous Dichloromethane (DCM) (optional co-solvent)
-
Nitrogen or Argon atmosphere
-
Oven-dried glassware
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the phenol and anhydrous pyridine. If desired, DMAP can be added at this stage.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound portion-wise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizing Reaction Pathways and Troubleshooting
To aid in your experimental design and troubleshooting, the following diagrams illustrate key concepts.
Caption: Generalized mechanism of sulfonylation.
Validation & Comparative
A Comparative Guide to Chroman-8-sulfonyl Chloride and Other Heterocyclic Sulfonyl Chlorides for the Synthetic Chemist
Introduction: The Privileged Role of Heterocyclic Sulfonamides in Drug Discovery
Heterocyclic sulfonyl chlorides are indispensable reagents in the medicinal chemist's toolbox. The resulting sulfonamide functional group is a cornerstone of modern pharmaceuticals, prized for its ability to mimic amide bonds, participate in crucial hydrogen bonding interactions with biological targets, and confer favorable pharmacokinetic properties.[1] The diverse array of available heterocyclic scaffolds allows for the fine-tuning of a drug candidate's steric and electronic profile, profoundly impacting its potency, selectivity, and metabolic stability. This guide provides a comparative analysis of Chroman-8-sulfonyl chloride against other commonly employed heterocyclic sulfonyl chlorides, offering insights into their relative reactivity and practical considerations for their use in synthesis.
Comparative Analysis of Heterocyclic Sulfonyl Chlorides
The reactivity of a sulfonyl chloride in nucleophilic substitution is primarily governed by the electrophilicity of the sulfur atom. This is, in turn, influenced by the electronic properties of the attached heterocyclic ring system. Electron-withdrawing heterocycles enhance the electrophilicity of the sulfonyl group, leading to increased reactivity, while electron-donating systems have the opposite effect.
Here, we compare this compound with three other representative heterocyclic sulfonyl chlorides: Thiophene-2-sulfonyl chloride, Pyridine-3-sulfonyl chloride, and Quinoline-8-sulfonyl chloride.
Table 1: Physicochemical Properties of Selected Heterocyclic Sulfonyl Chlorides
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | O=S(Cl)(=O)c1cccc2c1OCCC2 | C₉H₉ClO₃S | 232.68 | 1048970-15-5[2][3] |
| Thiophene-2-sulfonyl chloride | c1cc(s1)S(=O)(=O)Cl | C₄H₃ClO₂S₂ | 182.65 | 16629-19-9 |
| Pyridine-3-sulfonyl chloride | c1cc(cncc1)S(=O)(=O)Cl | C₅H₄ClNO₂S | 177.61 | 55854-46-1 |
| Quinoline-8-sulfonyl chloride | c1ccc2c(c1)c(ccc2)S(=O)(=O)Cl | C₉H₆ClNO₂S | 227.67 | 18704-37-5 |
Reactivity Profile: A Qualitative Comparison
-
Thiophene-2-sulfonyl chloride: The thiophene ring is considered electron-rich compared to benzene, which would suggest a lower reactivity. However, the sulfur atom in the thiophene ring can also act as an electron-withdrawing group via d-orbital participation, and its position relative to the sulfonyl chloride group is critical. Overall, it is generally considered a moderately reactive sulfonylating agent.
-
Pyridine-3-sulfonyl chloride: The electron-withdrawing nature of the nitrogen atom in the pyridine ring increases the electrophilicity of the sulfonyl sulfur, making pyridine-3-sulfonyl chloride more reactive than a simple benzenesulfonyl chloride.
-
Quinoline-8-sulfonyl chloride: Similar to pyridine, the quinoline ring system is electron-deficient. The proximity of the nitrogen atom to the sulfonyl chloride at the 8-position likely enhances its reactivity.
-
This compound: The chroman ring system contains an electron-donating ether oxygen. However, this effect is transmitted through a saturated portion of the ring and an aromatic ring. The overall electronic effect at the 8-position is likely to be less activating than in simple phenyl ethers, leading to a reactivity that is expected to be comparable to or slightly less than that of benzenesulfonyl chloride.
Table 2: Predicted Relative Reactivity and Illustrative Yields in a Model Sulfonamide Synthesis
The following table presents a qualitative prediction of relative reactivity and hypothetical yields for the reaction of each sulfonyl chloride with benzylamine. These values are for illustrative purposes and are based on the electronic arguments discussed above. Actual yields will be highly dependent on specific reaction conditions.
| Sulfonyl Chloride | Predicted Relative Reactivity | Illustrative Yield (%) with Benzylamine |
| This compound | Moderate | 85-95% |
| Thiophene-2-sulfonyl chloride | Moderate | 80-90% |
| Pyridine-3-sulfonyl chloride | High | 90-98% |
| Quinoline-8-sulfonyl chloride | High | 90-98% |
Experimental Protocols
General Procedure for the Synthesis of N-Benzylsulfonamides
This protocol provides a general method for the synthesis of N-benzylsulfonamides from heterocyclic sulfonyl chlorides.
Caption: General workflow for N-benzylsulfonamide synthesis.
Step-by-Step Methodology:
-
To a stirred solution of the heterocyclic sulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of benzylamine (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Synthesis of this compound
Caption: Plausible synthetic route to this compound.
Step-by-Step Methodology:
-
In a fume hood, cool a flask containing chlorosulfonic acid (typically 3-5 equivalents) to 0 °C in an ice-salt bath.
-
Slowly add chroman (1.0 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid product, this compound, will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Note on Regioselectivity: The chlorosulfonation of substituted aromatic rings can sometimes yield a mixture of regioisomers. The directing effect of the chroman ring system would need to be considered, and purification may be required to isolate the desired 8-sulfonyl chloride isomer.
Trustworthiness and Self-Validating Systems
The protocols described herein are based on well-established and widely practiced synthetic transformations.[1] The successful synthesis of the target sulfonamides can be validated at each stage:
-
Reaction Monitoring: TLC is a simple and effective tool to monitor the consumption of the starting materials and the formation of the product.
-
Purification: The distinct polarities of the starting materials, product, and byproducts typically allow for straightforward purification by either recrystallization or column chromatography. A sharp melting point of the recrystallized product is a good indicator of purity.
-
Structural Characterization: The identity and purity of the final sulfonamide product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the amine N-H protons (for primary amines) and the appearance of the sulfonamide N-H proton in the ¹H NMR spectrum, along with the correct integration and chemical shifts for all other protons, provides strong evidence for the successful transformation.
Conclusion
This compound represents a valuable building block for the synthesis of novel sulfonamides, offering a distinct scaffold for structure-activity relationship studies. Its predicted moderate reactivity makes it a user-friendly reagent, likely to provide good yields under standard sulfonylation conditions. While direct comparative data is limited, a reasoned approach based on fundamental principles of electronic effects allows for the strategic selection of the most appropriate heterocyclic sulfonyl chloride for a given synthetic target. The experimental protocols provided in this guide offer a robust starting point for the synthesis and exploration of this and other important classes of heterocyclic sulfonamides.
References
- Kurkin, A. V., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-214.
- BenchChem. (2025). Chemical reactivity of the sulfonyl chloride group.
- MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.
-
Molecularinfo.com. (n.d.). Cas Number 1048970-15-5|this compound|C9H9ClO3S. Retrieved from [Link]
Sources
A Technical Guide to the Biological Validation of Chroman-8-Sulfonyl Chloride Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of the Chroman Scaffold
The chroman ring system, a core motif in a plethora of natural products and synthetic molecules, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Derivatives of the closely related chromone and coumarin scaffolds have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and enzyme inhibitory properties. This guide focuses on the validation of the biological activity of derivatives stemming from a specific, yet underexplored, starting material: Chroman-8-sulfonyl chloride .
The introduction of a sulfonyl chloride group at the 8-position of the chroman nucleus provides a reactive handle for the synthesis of a library of sulfonamide derivatives. Sulfonamides themselves are a well-established class of pharmacophores known for their broad therapeutic applications. The strategic combination of the chroman scaffold with the sulfonamide moiety presents a promising avenue for the discovery of novel therapeutic agents.
Due to a notable gap in the currently available scientific literature regarding the specific biological activities of N-substituted chroman-8-sulfonamides, this guide will leverage data from closely related chromone and coumarin sulfonamide derivatives as a predictive framework for experimental validation. This comparative approach will provide researchers with the necessary tools and insights to embark on the biological characterization of novel this compound derivatives. We will delve into the established biological activities of these analogous compounds, provide detailed protocols for their validation, and present a comparative analysis with relevant alternative compounds.
Comparative Analysis of Biological Activities: Insights from Structurally Related Analogs
The biological potential of sulfonamides derived from chroman-related scaffolds is best understood through a comparative analysis of their anticancer, anti-inflammatory, and enzyme inhibitory activities.
Anticancer Activity
Chromene, chromone, and coumarin-based sulfonamides have emerged as a promising class of anticancer agents.[1][2] Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.
Table 1: Comparative Anticancer Activity (IC50 µM) of Chromene/Coumarin Sulfonamides and Alternative Agents
| Compound/Alternative | Cancer Cell Line | IC50 (µM) | Reference |
| Chromone-Sulfonamide Hybrid (Compound 4i) | N/A (PGE2 Inhibition) | 28.83 ± 0.06 | [3] |
| Coumarin Sulfonamide (Compound 9c) | MDA-MB-231 (Breast) | 9.33 | [4] |
| N-ethyl toluene-4-sulfonamide (8a) | HeLa (Cervical) | 10.9 ± 1.01 | [1] |
| MDA-MB-231 (Breast) | 19.22 ± 1.67 | [1] | |
| MCF-7 (Breast) | 12.21 ± 0.93 | [1] | |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa (Cervical) | 7.2 ± 1.12 | [1] |
| MDA-MB-231 (Breast) | 4.62 ± 0.13 | [1] | |
| MCF-7 (Breast) | 7.13 ± 0.13 | [1] | |
| Doxorubicin (Standard Chemotherapy) | Various | ~0.05 - 5 | [5] |
| Cisplatin (Standard Chemotherapy) | Various | ~1 - 10 | [1] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Anti-inflammatory Activity
Inflammation is a critical pathological process in numerous diseases. Chromone and coumarin sulfonamides have demonstrated significant anti-inflammatory potential, primarily through the inhibition of key inflammatory mediators and enzymes.
Table 2: Comparative Anti-inflammatory Activity (IC50 µM) of Chromone Sulfonamides and a Standard NSAID
| Compound/Alternative | Target/Assay | IC50 (µM) | Reference |
| Chromone-Sulfonamide Hybrid (Compound 4i) | NO Production | 36.95 ± 3.9 | [3] |
| Ibuprofen (NSAID) | PGE2 Production | 246.5 ± 3.8 | [3] |
| L-Canavanine (NOS Inhibitor) | NO Production | 440.0 ± 7.9 | [3] |
Note: NO (Nitric Oxide) and PGE2 (Prostaglandin E2) are key inflammatory mediators.
Enzyme Inhibitory Activity
A significant number of drugs exert their therapeutic effects by inhibiting specific enzymes. Carbonic anhydrases (CAs) are a family of metalloenzymes that have been identified as important targets for various pathologies, including cancer. Chromene-based sulfonamides have shown potent inhibitory activity against several CA isoforms.
Table 3: Comparative Carbonic Anhydrase Inhibitory Activity (Ki nM) of Chromene-Sulfonamides and a Standard Inhibitor
| Compound | hCA I (Ki nM) | hCA II (Ki nM) | hCA IX (Ki nM) | hCA XII (Ki nM) | Reference |
| Compound 5a | 35.1 | - | 16.6 | - | [6] |
| Compound 5f | - | 9.3 | 19.5 | - | [6] |
| Compound 6d | - | 16.6 | - | - | [6] |
| Compound 6f | - | 7.5 | - | - | [6] |
| Compound 6i | 213.6 | - | - | - | [7] |
| Acetazolamide (AAZ) | - | 12.1 | 25.7 | - | [6] |
Note: Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme. Lower values indicate a stronger inhibitor.
Experimental Protocols for Biological Validation
To empirically determine the biological activity of novel this compound derivatives, a series of well-established in vitro assays are recommended. The following protocols provide a detailed, step-by-step guide for assessing anticancer, anti-inflammatory, and enzyme inhibitory activities.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives and controls) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.
Experimental Workflow for Anticancer Screening
Caption: Workflow for MTT-based anticancer drug screening.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Test)
This assay measures the accumulation of nitrite, a stable product of nitric oxide (NO) radical, in the supernatant of cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Enzyme Inhibitory Activity: Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of carbonic anhydrase activity by monitoring the esterase activity of the enzyme using p-nitrophenyl acetate (p-NPA) as a substrate.
Protocol:
-
Reagent Preparation: Prepare a solution of the purified human carbonic anhydrase isoform (e.g., hCA II), the test compound at various concentrations, and the substrate p-NPA in an appropriate buffer (e.g., Tris-HCl).
-
Enzyme-Inhibitor Incubation: Pre-incubate the enzyme with the test compound for 15 minutes at room temperature.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate p-NPA.
-
Absorbance Measurement: Monitor the formation of the p-nitrophenolate product by measuring the increase in absorbance at 400 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates. Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).
Signaling Pathway and Mechanistic Insights
Understanding the mechanism of action is crucial for drug development. Many anti-inflammatory and anticancer agents exert their effects by modulating key signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation and cell survival.
NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway in inflammation.
Conclusion and Future Directions
While direct experimental data on the biological activities of this compound derivatives is currently limited, the extensive research on structurally similar chromone and coumarin sulfonamides provides a strong rationale for their investigation as potential therapeutic agents. This guide offers a comprehensive framework for researchers to systematically validate the anticancer, anti-inflammatory, and enzyme inhibitory properties of novel derivatives synthesized from this promising scaffold.
Future research should focus on synthesizing a focused library of N-substituted chroman-8-sulfonamides and evaluating their biological activities using the protocols outlined in this guide. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern potency and selectivity. The exploration of this chemical space holds the potential to uncover novel lead compounds for the development of next-generation therapeutics.
References
-
Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2021). Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. Molecules, 26(9), 2689. [Link]
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Al-Suhaimi, E. A., El-Metwaly, N. M., & El-Sayed, M. A. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(15), 4994. [Link]
-
Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies. Scientific Reports, 12(1), 1-19. [Link]
-
Saeedi, M., Goli, F., Mahdavi, M., Dehghan, G., Faramarzi, M. A., Foroumadi, A., & Shafiee, A. (2014). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian journal of pharmaceutical research : IJPR, 13(3), 881–892. [Link]
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Maren, T. H. (1990). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Journal of Pharmacology and Experimental Therapeutics, 255(2), 594-599. [Link]
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Chohan, Z. H., Shad, H. A., & Supuran, C. T. (2010). Synthesis, characterization and biological properties of sulfonamide-derived compounds and their transition metal complexes. Applied Organometallic Chemistry, 24(5), 319-328. [Link]
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Abdel-Aziz, A. A. M., El-Zahar, M. I., & El-Sawy, E. R. (2018). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. [Link]
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Angeli, A., Abbas, G., & Supuran, C. T. (2021). Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. Molecules, 26(9), 2689. [Link]
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Li, J., Wang, Y., Li, Y., Zhang, Y., & Li, J. (2022). Synthesis and anti-inflammatory activity of chromone-sulfonamide derivatives as COXs/iNOS dual-target inhibitors. ResearchGate. [Link]
-
Kumar, A., & Narasimhan, B. (2009). biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences, 71(2), 125-133. [Link]
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Sharma, V., Kumar, P., & Pathak, D. (2018). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 42(15), 12693-12704. [Link]
-
Gökçe, M., Utku, S., & Küpeli Akkol, E. (2016). Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities. Medicinal Chemistry Research, 25(10), 2189-2200. [Link]
-
Tukulula, M., & Kumwenda, G. (2019). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. Molecules, 24(18), 3290. [Link]
-
Al-Ghananeem, A. M. (2017). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. [Link]
-
Angeli, A., Abbas, G., & Supuran, C. T. (2021). Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. ResearchGate. [Link]
-
Dołowy, M., Pyka-Pająk, A., & Stolarczyk, M. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 26(11), 3326. [Link]
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Poulsen, S. A., & Supuran, C. T. (2009). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Medicinal Chemistry, 16(29), 3785-3808. [Link]
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Zhang, Y., Wang, Y., Li, Y., Li, J., & Li, J. (2021). Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. Bioorganic & Medicinal Chemistry, 48, 116410. [Link]
-
Saeedi, M., Goli, F., Mahdavi, M., Dehghan, G., Faramarzi, M. A., Foroumadi, A., & Shafiee, A. (2014). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. ResearchGate. [Link]
-
Arslan, O., & Supuran, C. T. (2005). In Vitro Inhibition Effects of some New Sulfonamide Inhibitors on Human Carbonic Anhydrase I and II. ResearchGate. [Link]
-
Dudutienė, V., Matulienė, J., & Matulis, D. (2007). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. Bioorganic & Medicinal Chemistry Letters, 17(12), 3335-3338. [Link]
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Spectroscopic Analysis for the Confirmation of Chroman-8-sulfonyl chloride: A Comparative Guide
Introduction
Chroman-8-sulfonyl chloride is a key intermediate in the synthesis of various pharmacologically active molecules. The precise installation of the sulfonyl chloride moiety onto the chroman scaffold is a critical step that dictates the efficacy and safety of the final therapeutic agent. Therefore, robust analytical methodologies are paramount to unequivocally confirm the successful formation of the target product and to ensure its purity. This guide provides an in-depth comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous characterization of this compound. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis against a common alternative, benzenesulfonyl chloride, to highlight the unique spectral signatures of the target molecule.
The Synthetic Challenge and the Need for Rigorous Characterization
The synthesis of aryl sulfonyl chlorides, while conceptually straightforward, can be fraught with challenges such as the formation of isomeric byproducts and the persistence of starting materials or reaction intermediates.[1][2] The inherent reactivity of the sulfonyl chloride group also necessitates careful handling and precise characterization to avoid degradation and ensure the desired downstream reactivity.[1] In the context of this compound, the presence of the chroman ring system introduces additional complexity, making comprehensive spectroscopic analysis not just a quality control measure, but an integral part of the synthetic process.
Experimental Protocols
Synthesis of this compound
A common route to aryl sulfonyl chlorides is the chlorosulfonation of the corresponding arene. The following is a generalized protocol for the synthesis of this compound.
Materials:
-
Chroman
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a fume hood, cool a flask containing chroman dissolved in DCM in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).
-
Cap the tube and gently agitate to ensure complete dissolution.
¹H NMR Acquisition (300 MHz):
-
Pulse Program: Standard single-pulse ('zg30')
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-32
¹³C NMR Acquisition (75 MHz):
-
Pulse Program: Standard single-pulse with proton decoupling
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet):
-
Thoroughly mix a small amount of the sample with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
IR Spectrum Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Acquire a background spectrum of the empty sample compartment before running the sample.
Mass Spectrometry (MS)
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI)
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., acetonitrile or methanol).
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and characteristic fragment ions.
Spectroscopic Data Interpretation and Confirmation of Product Formation
The combination of NMR, IR, and MS provides a powerful toolkit for the definitive identification of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals for this compound include:
-
Aromatic Protons: The protons on the aromatic ring of the chroman moiety will appear as distinct multiplets in the downfield region (typically 7.0-8.0 ppm). The substitution pattern will dictate the specific coupling patterns observed.
-
Chroman Protons: The aliphatic protons of the chroman ring will appear more upfield. The protons on the carbon adjacent to the oxygen (C4) will be deshielded and appear as a triplet around 4.2 ppm. The protons at C3 will appear as a multiplet around 2.0 ppm, and the protons at C2 will be a triplet around 2.8 ppm. The deshielding effect of the electron-withdrawing sulfonyl chloride group on the adjacent aromatic proton (H7) is a key indicator of successful 8-position substitution.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Expected chemical shifts for this compound are:
-
Aromatic Carbons: The aromatic carbons will resonate in the 110-160 ppm range. The carbon directly attached to the sulfonyl chloride group (C8) will be significantly downfield.
-
Chroman Carbons: The aliphatic carbons of the chroman ring will appear upfield (typically 20-70 ppm).
-
The carbonyl carbon of a chromanone, for comparison, appears around 190 ppm.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of the sulfonyl chloride functional group.[3]
-
S=O Stretching: Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O group are expected in the regions of 1380-1340 cm⁻¹ and 1190-1160 cm⁻¹, respectively.
-
S-Cl Stretching: A strong absorption band for the S-Cl stretch is expected in the range of 600-500 cm⁻¹.[5]
-
C-H Stretching: Aromatic C-H stretching vibrations will be observed between 3100-3000 cm⁻¹, while aliphatic C-H stretches will appear in the 2980-2880 cm⁻¹ region.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and information about its fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₉H₉ClO₃S, MW: 232.68 g/mol ).
-
Isotopic Pattern: A characteristic isotopic pattern for the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for the molecular ion peak (M⁺ and M+2).[3]
-
Fragmentation: Common fragmentation patterns for sulfonyl chlorides involve the loss of SO₂Cl or Cl.
Comparative Analysis: this compound vs. Benzenesulfonyl chloride
To highlight the unique spectral features of this compound, a comparison with a simpler, well-characterized sulfonyl chloride, benzenesulfonyl chloride, is instructive.
| Spectroscopic Feature | This compound | Benzenesulfonyl chloride | Rationale for Difference |
| ¹H NMR (Aromatic) | Complex multiplet pattern | Simpler multiplet pattern | The substituted chroman ring has a more complex and less symmetric proton environment. |
| ¹H NMR (Aliphatic) | Signals for chroman ring protons present | No aliphatic signals | The presence of the saturated heterocyclic ring in the chroman structure. |
| ¹³C NMR (Aromatic) | More signals due to lower symmetry | Fewer signals due to higher symmetry | The chroman ring reduces the symmetry of the aromatic system. |
| ¹³C NMR (Aliphatic) | Signals for chroman ring carbons present | No aliphatic signals | The presence of the saturated heterocyclic ring in the chroman structure. |
| IR (S=O stretch) | ~1370 & 1180 cm⁻¹ | ~1375 & 1185 cm⁻¹ | The electronic environment of the sulfonyl group is slightly different, but the characteristic bands remain.[3] |
| MS (Molecular Ion) | m/z 232 (and 234) | m/z 176 (and 178) | The difference in molecular weight due to the chroman moiety versus a simple phenyl group. |
Visualizing the Workflow
Caption: Experimental workflow for the synthesis and spectroscopic confirmation of this compound.
Conclusion
The successful synthesis of this compound relies on a multi-faceted analytical approach for unambiguous product confirmation. While each spectroscopic technique provides valuable information, it is the synergistic interpretation of data from NMR, IR, and MS that allows for the highest degree of confidence in the structural assignment. This guide has provided the foundational knowledge and experimental considerations for researchers to effectively utilize these techniques for the characterization of this compound and to differentiate it from other related compounds. The principles outlined herein are broadly applicable to the characterization of a wide range of organic molecules, emphasizing the importance of a comprehensive analytical strategy in modern chemical synthesis.
References
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ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
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ChemistryViews.org. (2018, September 1). Better Synthesis of Sulfonyl Chloride Mimics. [Link]
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ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]
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Alonso, D. A., & Baeza, A. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]
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King, J. F., & Smith, D. J. H. (1965). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 43(6), 1870-1873. [Link]
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González-Gálvez, D., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2068. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
Wang, Z., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(12), 3229. [Link]
-
Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6390-6403. [Link]
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A Guide to the Comprehensive Purity Assessment of Synthesized Chroman-8-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in a Versatile Synthetic Intermediate
Chroman-8-sulfonyl chloride (C₉H₉ClO₃S) is a key heterocyclic intermediate, valued in medicinal chemistry as a precursor for a diverse range of sulfonamide derivatives.[1] The chroman scaffold itself is a privileged structure in drug discovery, and its combination with the reactive sulfonyl chloride group allows for the facile introduction of this pharmacophore into potential therapeutic agents. However, the very reactivity that makes this compound synthetically useful also presents a significant analytical challenge. The sulfonyl chloride functional group is highly susceptible to hydrolysis, readily converting to the corresponding sulfonic acid, which can complicate downstream reactions and compromise the integrity of biological assays.[2]
Therefore, for professionals in drug development, ensuring the high purity of this compound is not merely a matter of good practice; it is a prerequisite for generating reliable, reproducible data and for the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[3] This guide provides an in-depth comparison of the essential analytical techniques required to build a robust, self-validating system for assessing the purity of this critical building block. We will move beyond simple protocol listings to explain the causality behind methodological choices, ensuring a comprehensive understanding of how to generate trustworthy and authoritative data.
The Multi-Technique Imperative for Purity Validation
No single analytical method can provide a complete picture of a compound's purity. A truly validated assessment relies on the synergistic use of orthogonal techniques—methods that measure different chemical or physical properties. The convergence of data from chromatographic, spectroscopic, and elemental analyses creates a self-validating framework, providing the highest degree of confidence in the sample's identity and purity.
Caption: A synergistic approach to purity validation.
Chromatographic Purity Profiling: The Power of HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic compounds. Its primary function is to separate the target compound from process-related impurities (e.g., starting materials, reagents) and degradation products (e.g., the sulfonic acid hydrolysate).
Causality Behind the Method: The choice of Reversed-Phase HPLC (RP-HPLC) is dictated by the moderately non-polar nature of the chroman ring system. A non-polar stationary phase (like C18) is used in conjunction with a polar mobile phase. Compounds are separated based on their relative hydrophobicity; more polar impurities, such as the sulfonic acid degradant, will elute earlier than the target sulfonyl chloride.[4]
A significant challenge with this compound is its lack of a strong native chromophore, making sensitive detection by UV-Vis difficult.[5] Furthermore, its on-column stability can be a concern.[2] The most robust solution is pre-column derivatization . By reacting the sulfonyl chloride with an amine like diethylamine or benzylamine, it is converted into a stable, UV-active sulfonamide.[6] This not only enhances detection sensitivity but also eliminates the risk of on-column hydrolysis, leading to more accurate and reproducible results.[7]
Data Presentation: Comparison of HPLC Performance
| Parameter | Direct Analysis (Hypothetical) | Analysis with Derivatization | Rationale |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | < 0.1 µg/mL | Derivatization adds a strong chromophore, significantly increasing UV absorbance and sensitivity.[6] |
| Specificity | Moderate | High | Derivatization resolves the issue of potential on-column degradation, ensuring the measured purity reflects the original sample.[2] |
| Linearity (r²) | > 0.995 | > 0.999 | The resulting sulfonamide is highly stable, leading to more consistent and reliable quantification across a range of concentrations. |
| Robustness | Low | High | The method is less susceptible to variations in mobile phase pH or temperature that could otherwise promote hydrolysis of the sulfonyl chloride. |
Experimental Protocol 1: RP-HPLC Purity Assay with Pre-Column Derivatization
Objective: To quantify the purity of this compound and detect related impurities.
1. Derivatization Reagent Preparation:
-
Prepare a 0.1 M solution of diethylamine in HPLC-grade acetonitrile.
2. Sample and Standard Preparation:
-
Standard: Accurately weigh ~10 mg of a this compound reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of acetonitrile. Add 1 mL of the diethylamine solution, vortex, and let stand for 15 minutes. Dilute to volume with acetonitrile. This creates a stable N,N-diethylchroman-8-sulfonamide standard.
-
Sample: Prepare the synthesized this compound sample in the same manner.
3. HPLC Instrumentation and Conditions:
-
System: Standard HPLC with UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (or optimal wavelength for the sulfonamide derivative).[9]
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Calculate the purity by area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Caption: Workflow for HPLC purity analysis with derivatization.
Spectroscopic Confirmation and Impurity Identification
Spectroscopic methods provide definitive structural information, confirming that the main peak in the chromatogram is indeed the desired product and helping to identify any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy probe the chemical environment of each atom within the molecule, providing a detailed "fingerprint" of its structure.
Causality Behind the Method: NMR is unparalleled for unambiguous structural confirmation. The ¹H NMR spectrum will show characteristic signals for the aromatic and aliphatic protons of the chroman ring system. The protons adjacent to the electron-withdrawing sulfonyl chloride group will be significantly deshielded (shifted downfield).[10] While excellent for identifying residual solvents or starting materials, a key insight is that the ¹H NMR chemical shifts of the aromatic protons in this compound and its primary degradant, chroman-8-sulfonic acid, may be very similar, making quantification of this key impurity difficult by this method alone.[2] ¹³C NMR can sometimes provide better resolution for the carbon atoms directly attached to the sulfur.
Trustworthiness: A critical experimental choice is the use of aprotic deuterated solvents, such as chloroform-d (CDCl₃) or acetone-d₆. Using solvents like methanol-d₄ or D₂O would rapidly hydrolyze the sample, leading to an inaccurate assessment.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing a precise molecular weight and fragmentation data that can be used for structural elucidation.[11]
Causality Behind the Method: MS provides definitive confirmation of the molecular weight (232.68 g/mol for C₉H₉ClO₃S). A key diagnostic feature for chlorine-containing compounds is the isotopic pattern of the molecular ion peak (M⁺); there will be two peaks, one for the ³⁵Cl isotope (M⁺) and another approximately one-third the height for the ³⁷Cl isotope (M+2). Common fragmentation pathways for sulfonyl chlorides include the loss of a chlorine radical (M-35/37) and sulfur dioxide (M-64). For chroman-containing structures, loss of carbon monoxide (CO) is also a known fragmentation pathway.[12] When coupled with HPLC (LC-MS), this technique is exceptionally powerful for identifying the molecular weights of unknown impurity peaks observed in the chromatogram.
Caption: Workflow for spectroscopic characterization.
Absolute Purity by Elemental Analysis
Elemental analysis is a fundamental technique that provides an absolute measure of a compound's composition, serving as an essential orthogonal check on the purity data obtained from chromatography.
Principle: The sample undergoes high-temperature combustion in an oxygen-rich environment, converting it into simple gases (CO₂, H₂O, N₂, SO₂).[3][13] These gases are then separated and quantified by detectors, allowing for the calculation of the mass percentage of each element (C, H, N, S).
Causality Behind the Method: This technique directly verifies that the elemental makeup of the synthesized bulk material matches the theoretical formula (C₉H₉ClO₃S). It is insensitive to impurities that have the same elemental composition but different structures (isomers), but it is highly effective at detecting inorganic salts, excess reagents, or impurities with different elemental ratios.
Trustworthiness: For a new small molecule to be considered pure, the experimentally determined mass percentages for carbon, hydrogen, and nitrogen (and in this case, sulfur) must be within ±0.4% of the theoretically calculated values.[14] This is a widely accepted standard in chemical and pharmaceutical literature.
Data Presentation: Theoretical vs. Experimental Elemental Analysis
| Element | Theoretical % for C₉H₉ClO₃S | Experimental % (Example) | Difference (%) | Status (within ±0.4%) |
| Carbon (C) | 46.46% | 46.25% | -0.21% | Pass |
| Hydrogen (H) | 3.90% | 3.98% | +0.08% | Pass |
| Sulfur (S) | 13.78% | 13.55% | -0.23% | Pass |
Experimental Protocol 2: General Procedure for Spectroscopic and Elemental Analysis
Objective: To confirm the structure and elemental composition of the purified compound.
1. Sample Preparation:
-
Ensure the sample is thoroughly dried under high vacuum to remove all residual solvents, which can interfere with both NMR (as extraneous peaks) and elemental analysis (by altering C and H percentages).
2. NMR Analysis:
-
Accurately weigh 5-10 mg of the dried sample.
-
Dissolve in ~0.7 mL of an appropriate aprotic deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
3. LC-MS Analysis:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).
-
Analyze using an LC-MS system, typically with electrospray ionization (ESI), using the same or similar chromatographic conditions as the HPLC purity method.
4. Elemental Analysis:
-
Submit ~2-5 mg of the dried, homogenous sample to a dedicated elemental analysis service or instrument.
-
The analysis is performed via combustion analysis.
-
Compare the resulting C, H, and S percentages to the theoretical values.
Conclusion: An Integrated Strategy for Confident Assessment
The purity assessment of a reactive intermediate like this compound demands a rigorous, multi-faceted approach. While RP-HPLC with pre-column derivatization stands as the most effective single method for quantifying purity and profiling related impurities, its findings must be contextualized and validated by orthogonal techniques. NMR spectroscopy provides the definitive structural confirmation, Mass Spectrometry verifies the molecular weight, and Elemental Analysis offers an absolute check on the elemental composition. Only when the data from all these methods converge can a researcher or drug development professional be fully confident in the quality of their material, ensuring the integrity and success of subsequent research.
References
- BenchChem (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
-
Pagel, K. et al. (2022). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. PMC. Available at: [Link]
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VELP Scientifica (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]
-
ACD/Labs (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]
-
Cesa, E. T. et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]
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AZoM (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]
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Luc, V-S., et al. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate. Available at: [Link]
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Universal Lab (2024). Basic principles and tests of organic element analysis. Available at: [Link]
- Benchchem (2025). Comparative Analysis of Mass Spectrometry for 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one Characterization.
-
Spica, K. et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Available at: [Link]
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ResearchGate (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Available at: [Link]
-
Patsnap (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride. Eureka. Available at: [Link]
- Google Patents (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
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Scribd (n.d.). Derivatives in HPLC Analysis Techniques. Available at: [Link]
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IJRPC (2014). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Available at: [Link]
-
Journal of Chromatography B (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 8-Quinolinesulfonyl Chloride: A Key Intermediate for Pharmaceutical Research. Available at: [Link]
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- 9. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
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- 11. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Chroman-8-Sulfonyl Chloride Derivatives
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a clinically effective therapeutic is fraught with challenges. One of the most critical hurdles is the translational gap—the frequent disparity between a compound's activity in a controlled laboratory setting (in vitro) and its behavior within a complex living organism (in vivo). This guide delves into the nuanced world of chroman-8-sulfonyl chloride derivatives, a class of compounds holding potential for therapeutic development. By examining the available (though limited) scientific data and outlining best practices for their evaluation, we aim to provide researchers, scientists, and drug development professionals with a framework for assessing the translational potential of this chemical series.
The Chroman Scaffold: A Privileged Structure in Medicinal Chemistry
The chroman ring system, a bicyclic ether, is a well-established "privileged structure" in medicinal chemistry. This designation signifies its recurring presence in a multitude of biologically active compounds, including natural products and synthetic drugs. Its rigid, yet three-dimensional, conformation allows for precise spatial presentation of functional groups, facilitating high-affinity interactions with a variety of biological targets. The addition of a sulfonyl chloride group at the 8-position of the chroman ring, creating "this compound," provides a reactive handle for the synthesis of a diverse library of sulfonamide derivatives, further expanding its potential in drug discovery.
Deconstructing Activity: A Tale of Two Environments
The core of our analysis lies in understanding the fundamental differences between in vitro and in vivo experimental systems and how these differences can influence the observed activity of this compound derivatives.
In Vitro Assessment: The Controlled Environment
In vitro assays are the initial proving ground for any new chemical entity. They offer a controlled, reductionist environment to probe specific biological activities. These can be broadly categorized into two types:
-
Target-Based Assays: These assays isolate a specific molecular target (e.g., an enzyme or receptor) and measure the compound's direct effect on it. For instance, a fluorescence-based enzymatic assay could be employed to determine the IC50 (half-maximal inhibitory concentration) of a chroman-8-sulfonyl derivative against a particular kinase.
-
Cell-Based Assays: These assays utilize living cells to assess a compound's activity in a more complex biological context. Examples include cell viability assays (e.g., MTT or CellTiter-Glo®) to measure cytotoxicity, or reporter gene assays to quantify the modulation of a specific signaling pathway.
The primary advantage of in vitro testing is its high-throughput nature and the ability to establish a direct structure-activity relationship (SAR). However, it is a simplified model that cannot fully recapitulate the complexities of a whole organism.
In Vivo Evaluation: The Whole Organism Perspective
In vivo studies, typically conducted in animal models, are indispensable for evaluating a compound's therapeutic potential. These studies provide critical information on:
-
Pharmacokinetics (PK): What the body does to the drug. This includes absorption, distribution, metabolism, and excretion (ADME). Poor pharmacokinetic properties, such as rapid metabolism or low bioavailability, are common reasons for the failure of promising compounds in vivo.
-
Pharmacodynamics (PD): What the drug does to the body. This involves measuring the drug's effect on the intended biological target in the context of a living organism.
-
Efficacy: The therapeutic benefit of the compound in a disease model.
-
Toxicity: The adverse effects of the compound.
The transition from in vitro to in vivo is often where promising candidates falter. A compound that is highly potent in vitro may be ineffective in vivo due to poor absorption, rapid clearance, or off-target toxicities.
Bridging the Divide: A Proposed Workflow for Evaluating this compound Derivatives
Given the nascent stage of research into this specific class of compounds, a systematic and rigorous evaluation workflow is paramount. The following section outlines a proposed experimental cascade, designed to de-risk the progression of promising candidates.
Phase 1: In Vitro Profiling
The initial phase focuses on a comprehensive in vitro characterization of newly synthesized this compound derivatives.
Experimental Protocol: High-Throughput Screening (HTS) for Kinase Inhibition
-
Compound Preparation: Create a dilution series of the this compound derivatives in an appropriate solvent (e.g., DMSO).
-
Assay Plate Preparation: Dispense the kinase, substrate, and ATP into the wells of a 384-well plate.
-
Compound Addition: Add the diluted compounds to the assay plate. Include positive (known inhibitor) and negative (vehicle) controls.
-
Incubation: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.
-
Detection: Add a detection reagent that generates a luminescent or fluorescent signal proportional to the amount of ATP remaining (indicating kinase inhibition).
-
Data Analysis: Measure the signal using a plate reader and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation: In Vitro Activity Summary
| Compound ID | Target Kinase | IC50 (nM) | Cell Viability (CC50, µM) |
| CSC-001 | Kinase A | 15 | >50 |
| CSC-002 | Kinase A | 250 | >50 |
| CSC-003 | Kinase B | 8 | 12 |
Caption: A decision-making workflow for the in vivo evaluation of selected hit compounds.
Interpreting the Data: A Case Study
Let's consider our hypothetical data for compounds CSC-001 and CSC-003.
-
CSC-001: This compound demonstrates good potency against Kinase A in vitro (IC50 = 15 nM) and a favorable safety profile in cell-based assays (CC50 > 50 µM). Crucially, it also exhibits promising pharmacokinetic properties in vivo, with moderate clearance and good oral bioavailability (45%). This profile makes CSC-001 a strong candidate for further development, including efficacy studies in a relevant disease model.
-
CSC-003: While highly potent against Kinase B in vitro (IC50 = 8 nM), CSC-003 shows some cytotoxicity (CC50 = 12 µM). More concerning are its in vivo properties. The high clearance and very low oral bioavailability (5%) suggest that it is rapidly metabolized and/or poorly absorbed. Despite its high in vitro potency, CSC-003 would likely be ineffective in an in vivo setting and would require significant medicinal chemistry efforts to improve its drug-like properties.
Conclusion and Future Directions
The journey of a this compound derivative from a laboratory curiosity to a potential therapeutic is a multi-faceted endeavor. A thorough understanding of both its in vitro and in vivo properties is essential for making informed decisions and navigating the complexities of drug development. While the publicly available data on this specific class of compounds is currently limited, the systematic approach outlined in this guide provides a robust framework for future research. By carefully designing and executing a comprehensive evaluation cascade, researchers can effectively bridge the translational gap and unlock the full therapeutic potential of the chroman scaffold.
References
-
Pharmacokinetics for Drug Discovery and Development. Title: "Pharmacokinetics for Drug Discovery and Development." Source: Wiley Online Library. URL: [Link]
-
High-Throughput Screening in Drug Discovery. Title: "High-Throughput Screening in Drug Discovery." Source: SpringerLink. URL: [Link]
-
The Role of Privileged Structures in Drug Discovery. Title: "Privileged Structures: A Useful Concept for the Rational Design of New Ligands." Source: Journal of Medicinal Chemistry. URL: [Link]
A Senior Application Scientist's Guide to Benchmarking Novel Chroman-8-Sulfonamide Derivatives Against Known Pyruvate Kinase M2 (PKM2) Inhibitors
Abstract
This guide provides a comprehensive framework for the evaluation of a novel class of potential anticancer agents: Chroman-8-sulfonamides. Recognizing that the precursor, Chroman-8-sulfonyl chloride, is a reactive intermediate, we focus on the synthesis and subsequent benchmarking of its sulfonamide derivatives. Pyruvate Kinase M2 (PKM2), a critical regulator of cancer cell metabolism, is selected as the therapeutic target for this comparative analysis. We present a detailed methodology for synthesizing a hypothetical library of Chroman-8-sulfonamides and outline rigorous in-vitro biochemical and cell-based assays to benchmark their inhibitory potential against well-characterized PKM2 inhibitors, Shikonin and Compound 3k. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the early-stage evaluation of novel kinase inhibitors.
Introduction: The Rationale for Targeting PKM2 with Novel Sulfonamides
The metabolic landscape of cancer cells is fundamentally different from that of healthy cells. One of the most prominent metabolic alterations is the Warburg effect, characterized by a preference for aerobic glycolysis even in the presence of ample oxygen. Pyruvate Kinase M2 (PKM2) is a key enzymatic player in this metabolic reprogramming.[1][2][3] In tumor cells, PKM2 is predominantly found in a low-activity dimeric state, which slows the final, rate-limiting step of glycolysis. This metabolic bottleneck allows for the accumulation of glycolytic intermediates, which are then shunted into biosynthetic pathways essential for rapid cell proliferation, such as the pentose phosphate pathway for nucleotide synthesis.[1]
The sulfonamide functional group is a well-established pharmacophore in a multitude of therapeutic agents, owing to its ability to form stable interactions with biological targets.[4] While this compound is a versatile chemical building block, its inherent reactivity makes it unsuitable for direct biological assessment. Instead, it serves as an excellent starting point for the synthesis of a diverse library of sulfonamide derivatives. The chroman scaffold itself is present in various bioactive natural products and synthetic compounds, suggesting its potential to favorably orient the sulfonamide moiety within the target's binding site.[4][5][6]
This guide, therefore, proposes a hypothetical library of Chroman-8-sulfonamides as novel inhibitors of PKM2. We will benchmark these hypothetical compounds against two well-documented PKM2 inhibitors: Shikonin , a natural naphthoquinone, and Compound 3k , a potent and selective synthetic inhibitor.[1][2][3][7][8][9][10]
The Benchmarking Strategy: A Multi-Faceted Approach
A robust benchmarking study relies on a multi-pronged approach, encompassing synthesis, direct enzyme inhibition, and assessment of cellular effects. Our strategy is designed to provide a comprehensive performance profile of our hypothetical Chroman-8-sulfonamide library in comparison to the established inhibitors.
Synthesis of a Hypothetical Chroman-8-Sulfonamide Library
The synthesis of sulfonamides from sulfonyl chlorides is a well-established and reliable chemical transformation.[11][12][13] The following protocol outlines the general procedure for synthesizing a diverse library of Chroman-8-sulfonamides by reacting this compound with a variety of primary and secondary amines.
Experimental Protocol: Synthesis of Chroman-8-Sulfonamides
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane or acetonitrile at 0 °C, add a suitable amine (1.1 equivalents) and a non-nucleophilic base like triethylamine or pyridine (1.5 equivalents).
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Chroman-8-sulfonamide derivative.
-
Characterization: The structure and purity of the synthesized compounds should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
The Role of PKM2 in Cancer Metabolism
The following diagram illustrates the central role of PKM2 in the metabolic reprogramming of cancer cells. Inhibition of PKM2 is hypothesized to disrupt this process, leading to a metabolic crisis and cell death.
Caption: The central role of PKM2 in cancer cell metabolism.
Experimental Workflow for Benchmarking
The following diagram outlines the experimental workflow for a comprehensive benchmarking study.
Caption: Experimental workflow for benchmarking novel PKM2 inhibitors.
In-Depth Methodologies
PKM2 Enzyme Inhibition Assay (Lactate Dehydrogenase Coupled Assay)
This spectrophotometric assay measures the production of pyruvate by PKM2 by coupling it to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 0.2 mM NADH, 2 units/mL LDH, and 2 mM ADP.
-
Compound Preparation: Prepare serial dilutions of the test compounds (Chroman-8-sulfonamides) and known inhibitors (Shikonin, Compound 3k) in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the reaction buffer.
-
Add the test compounds or known inhibitors to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add recombinant human PKM2 enzyme to all wells except the negative control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the substrate, phosphoenolpyruvate (PEP), to a final concentration of 0.5 mM.
-
-
Data Acquisition: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells known to express high levels of PKM2 (e.g., HCT116, HeLa, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and known inhibitors for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percent cell viability. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the cellular IC₅₀ value.
Comparative Data Analysis
The following table presents a hypothetical but realistic comparison of the performance of a lead Chroman-8-sulfonamide derivative against the known PKM2 inhibitors, Shikonin and Compound 3k.
| Compound | Structure | PKM2 Enzymatic IC₅₀ (µM) | PKM1 Enzymatic IC₅₀ (µM) | Selectivity (PKM1/PKM2) | HCT116 Cellular IC₅₀ (µM) |
| Chroman-8-sulfonamide (Hypothetical Lead) | [Structure of a hypothetical Chroman-8-sulfonamide] | 1.5 | >50 | >33 | 2.8 |
| Shikonin | [Structure of Shikonin] | ~5.7[14] | >50[15] | >8.8 | ~6.3 (PC9 cells)[14] |
| Compound 3k | [Structure of Compound 3k] | 2.95[1][2][3][7][8] | ~13.3 (4.5-fold selective)[1][3][7][8] | 4.5 | 0.18[1][3] |
Interpretation and Future Directions
The hypothetical data presented in the comparison table suggests that our lead Chroman-8-sulfonamide exhibits potent and selective inhibition of PKM2. Its enzymatic IC₅₀ is comparable to that of Compound 3k and more potent than Shikonin. The high selectivity for PKM2 over the related isoform PKM1 is a desirable characteristic, as it may reduce the potential for off-target effects. The cellular IC₅₀ in a PKM2-expressing cancer cell line further validates its potential as an anticancer agent.
Further studies should focus on:
-
Structure-Activity Relationship (SAR) analysis: Synthesizing and testing a broader library of Chroman-8-sulfonamides to identify key structural features that enhance potency and selectivity.
-
Mechanism of action studies: Investigating the binding mode of the lead compounds to PKM2 through techniques such as X-ray crystallography or computational modeling.
-
In vivo efficacy studies: Evaluating the antitumor activity of the most promising compounds in animal models of cancer.
By following the comprehensive benchmarking strategy outlined in this guide, researchers can effectively evaluate the potential of novel Chroman-8-sulfonamide derivatives as a new class of PKM2 inhibitors for cancer therapy.
References
-
Selleckchem.com. PKM2 inhibitor(compound 3k). [Online]. Available: [Link]
-
Spandidos Publications. Antitumor Effect of Shikonin, a PKM2 Inhibitor, in Cholangiocarcinoma Cell Lines. [Online]. Available: [Link]
-
National Center for Biotechnology Information. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation. [Online]. Available: [Link]
-
National Center for Biotechnology Information. Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. [Online]. Available: [Link]
-
PubMed. Recent progress in the development of small molecule pyruvate kinase M2 inhibitors: 2020-2025. [Online]. Available: [Link]
-
Taylor & Francis Online. Shikonin inhibited glycolysis and sensitized cisplatin treatment in non-small cell lung cancer cells via the exosomal pyruvate kinase M2 pathway. [Online]. Available: [Link]
-
ResearchGate. Respresentative examples of bio active chrom. [Online]. Available: [Link]
-
PubMed. Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones. [Online]. Available: [Link]
-
Nature. Shikonin and its analogs inhibit cancer cell glycolysis by targeting tumor pyruvate kinase-M2. [Online]. Available: [Link]
-
Bentham Science. Recent Advances on PKM2 Inhibitors and Activators in Cancer Applications. [Online]. Available: [Link]
-
Ingenta Connect. Recent Advances on PKM2 Inhibitors and Activators in Cancer Applications. [Online]. Available: [Link]
-
National Center for Biotechnology Information. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents. [Online]. Available: [Link]
-
ResearchGate. Synthesis of sulfonamides. [Online]. Available: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Online]. Available: [Link]
-
Patsnap Synapse. What are PKM2 inhibitors and how do they work?. [Online]. Available: [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Online]. Available: [Link]
-
National Center for Biotechnology Information. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Online]. Available: [Link]
-
Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Online]. Available: [Link]
-
ResearchGate. Selected bioactive molecules and the synthetic methods of chromans. [Online]. Available: [Link]
-
ResearchGate. Examples of the bioactive compounds with a 3-substituent chroman-4-one moiety. [Online]. Available: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Chroman-8-sulfonyl Chloride
As a Senior Application Scientist, my primary objective is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly. Chroman-8-sulfonyl chloride is a valuable intermediate in synthetic chemistry, but its utility is matched by its hazardous nature. This guide moves beyond mere instructions to provide a deep, scientifically-grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental integrity.
Section 1: Understanding the Inherent Risks of this compound
The core principle of safe disposal is a thorough understanding of the chemical's reactivity. This compound, like other sulfonyl chlorides, is fundamentally hazardous due to its high reactivity, particularly with nucleophiles.
Primary Hazards:
-
Violent Reactivity with Water: The most significant hazard is its violent, exothermic reaction with water and other protic solvents (e.g., alcohols).[1][2][3] This hydrolysis reaction is not a gentle decomposition; it rapidly produces Chroman-8-sulfonic acid and corrosive hydrochloric acid (HCl) gas.[3][4][5] The rapid generation of HCl gas can pressurize containers and create a severe inhalation hazard.[6]
-
Corrosivity: Direct contact with the compound causes severe burns to the skin, eyes, and respiratory tract.[6][7][8] The acidic byproducts of its decomposition are also highly corrosive.
-
Incompatibility: Beyond water, it is incompatible with strong bases, alcohols, amines, and reducing agents.[1][9] Mixing with these materials can lead to vigorous and uncontrolled reactions.
Table 1: Hazard Profile of this compound and its Analogs
| Hazard Classification | Description | GHS Pictogram | Reference(s) |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | GHS05 | [7][10] |
| Reactivity | Reacts violently with water, liberating toxic and corrosive gas. | N/A | [2][4] |
| Acute Toxicity (Inhalation) | May cause respiratory irritation. | GHS07 | [10] |
The causality is clear: the electrophilic sulfur atom in the sulfonyl chloride group is highly susceptible to nucleophilic attack. Water acts as a nucleophile, leading to the substitution of the chloride and the formation of the corresponding sulfonic acid and HCl. This inherent reactivity dictates every step of our disposal protocol.
Section 2: Prerequisite Safety Measures
Before handling or disposing of this compound, a robust safety framework must be in place. This is a non-negotiable prerequisite.
Engineering Controls
All handling and disposal operations must be conducted within a certified chemical fume hood.[2][8] This is the most critical engineering control to contain corrosive vapors and protect the user from inhalation exposure.
Personal Protective Equipment (PPE)
Standard laboratory attire is insufficient. A specific PPE ensemble is required to create a reliable barrier against exposure.[9][11]
Table 2: Required Personal Protective Equipment (PPE) for Sulfonyl Chloride Disposal
| PPE Category | Specification | Rationale |
| Hand Protection | Heavy-duty, chemical-resistant gloves (Neoprene or Nitrile).[9][12] | Provides a barrier against direct skin contact and subsequent chemical burns. |
| Eye Protection | Chemical safety goggles and a full-face shield.[9][13] | Protects against splashes of the reagent or quenching solution and corrosive vapors. |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and clothing from accidental spills. |
| Respiratory | A respirator with an acid gas cartridge should be available for emergency spill response.[9] | Necessary if engineering controls fail or during a large-scale spill. |
Section 3: Disposal Decision Workflow
The correct disposal path depends on the nature and quantity of the waste. This decision tree provides a clear, logical flow for managing different waste scenarios.
Caption: Disposal decision workflow for this compound waste.
Section 4: Step-by-Step Disposal Protocols
These protocols are designed to be self-validating systems, where the chemistry of the process inherently leads to a safe and stable endpoint.
Protocol for Small, Uncontaminated Quantities: Controlled Neutralization
This procedure is appropriate only for small residual amounts of the pure compound. The principle is to perform a controlled hydrolysis and neutralization in a dilute basic solution.
Materials:
-
Beaker or flask of appropriate size (at least 10x the volume of the quenching solution).
-
Stir plate and magnetic stir bar.
-
Ice bath.
-
pH paper or pH meter.
-
Quenching solution (see Table 3).
Table 3: Quenching Agent Preparation
| Quenching Agent | Preparation | Rationale |
| 5% Sodium Bicarbonate (NaHCO₃) | Dissolve 50g of NaHCO₃ in 950mL of deionized water. | A weak base that effectively neutralizes HCl and the resulting sulfonic acid without a strong exothermic reaction with the acid itself. |
| Dilute Sodium Hydroxide (NaOH) | Prepare a 5% (approx. 1.25 M) solution by slowly adding 50g of NaOH to 950mL of water with cooling. | A stronger base, useful for ensuring complete neutralization. Must be used with greater caution due to its own corrosivity.[14] |
Procedure:
-
Preparation: Don all required PPE as detailed in Table 2. Perform all steps in a chemical fume hood.
-
Setup: Place a beaker containing the chosen quenching solution (e.g., 5% sodium bicarbonate) in an ice bath on a magnetic stir plate. Begin gentle stirring. The volume of the basic solution should be substantial, at least 50-100 mL per 1 g of sulfonyl chloride.
-
Slow Addition: Using a pipette or dropper, add the this compound to the cold, stirring basic solution dropwise and very slowly . Causality: This slow addition is the most critical step. It allows the heat from the exothermic hydrolysis to dissipate safely in the large volume of the quenching solution, preventing boiling and splashing.
-
Reaction Monitoring: You will observe gas evolution (CO₂ if using bicarbonate) as the reaction proceeds. Continue stirring in the ice bath for at least 1-2 hours after the addition is complete to ensure the reaction goes to completion.
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution. It should be neutral or slightly basic (pH 7-9). If it is still acidic, add more basic solution until the pH is stable in the neutral/basic range.
-
Final Disposal: Once neutralization is complete and confirmed, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local institutional and municipal regulations. Always check your local rules first.
Protocol for Contaminated Waste and Spill Residues
Any material contaminated with this compound (e.g., absorbent materials from a spill, contaminated glassware, or reaction byproducts) must be treated as hazardous waste. DO NOT attempt to neutralize these materials in the lab.
Procedure:
-
Containment: In the event of a spill, absorb the material with a dry, inert, non-combustible absorbent such as sand, dry lime, or soda ash.[4][9][15] Do not use water or combustible materials like paper towels. [15]
-
Packaging: Carefully sweep or scoop the absorbed material and any other contaminated solids into a designated, sealable, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Water-Reactive).
-
Disposal: Store the sealed container in a designated satellite accumulation area. Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste contractor.[15]
Section 5: Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]
-
Large Spill: Evacuate the immediate area and alert colleagues. If the spill is large or you are not trained to handle it, contact your institution's emergency response team or EH&S immediately.[15][17]
By understanding the fundamental chemistry of this compound and adhering to these rigorous, scientifically-validated protocols, you can ensure a safe laboratory environment and responsible chemical stewardship.
References
- Fisher Scientific. (2025, May 1).
- Acros Organics. (2023, September 5).
- INCHEM. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE.
- Sigma-Aldrich. (2024, September 7).
- Molecularinfo.com. (n.d.). Cas Number 1048970-15-5|this compound.
- T3DB. (n.d.). Chromyl chloride, 99+% MSDS.
- FUJIFILM Wako. (2024, February 15).
- ChemicalBook. (2025, January 27). Chromyl chloride | 14977-61-8.
- Bldpharm. (n.d.). This compound.
- Sigma-Aldrich. (2024, September 6).
- Sigma-Aldrich. (2024, September 7).
- PubChem. (n.d.). 8-Quinolinesulfonyl chloride.
- Fisher Scientific. (2014, February 11). Safety Data Sheet - Quinoline-8-sulphonyl chloride.
- Carl ROTH. (2025, March 10).
- Sigma-Aldrich. (n.d.). 8-Quinolinesulfonyl chloride 98%.
- NJ Department of Health. (n.d.). Benzene Sulfonyl Chloride Hazard Summary.
- Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
- Fisher Scientific. (2024, February 12).
- Fisher Scientific. (2011, August 1). Safety Data Sheet - Chloromethanesulphonyl chloride.
- Benchchem. (2025). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
- Millennium Specialty Chemicals. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- American Chemical Society. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides.
- Fisher Scientific. (2008, February 21).
- ACS Publications. (n.d.).
- NMSU Safety. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
- Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Trimaco. (2024, April 25). Essential Chemical PPE.
- Princeton EHS. (n.d.). Chemical Spill Procedures.
- Benchchem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
- Trimaco. (2023, September 8). What PPE must be worn when using chemicals.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling Chroman-8-sulfonyl Chloride
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with Chroman-8-sulfonyl chloride. As a member of the highly reactive sulfonyl chloride class of reagents, this compound demands rigorous adherence to safety procedures to mitigate risks. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a deep, intuitive understanding of safe laboratory practices.
Hazard Analysis: Understanding the Reactivity of Sulfonyl Chlorides
This compound's hazard profile is dominated by the electrophilic nature of its sulfonyl chloride group (R-SO₂Cl). The potent electron-withdrawing effect of the two oxygen atoms makes the sulfur atom highly susceptible to nucleophilic attack, with the chloride ion being an excellent leaving group. This inherent reactivity is the source of its primary hazards.
-
Extreme Corrosivity: Sulfonyl chlorides are corrosive and can cause severe, deep burns to the skin and eyes upon contact.[1] Vapors are corrosive to the entire respiratory tract.[2] Inhalation may lead to lung edema, a serious condition where fluid accumulates in the lungs, with symptoms that can be dangerously delayed.[2]
-
High Reactivity with Water (Moisture): A critical and immediate hazard is the violent, exothermic reaction of sulfonyl chlorides with water. This includes not just liquid water but also the moisture present in the air and on skin. This reaction produces corrosive hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), further exacerbating the corrosive danger.[2]
-
Toxic Decomposition Products: In the event of a fire or thermal decomposition, sulfonyl chlorides can release highly toxic and irritating gases, including hydrogen chloride and sulfur oxides.[3]
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a hazardous chemical. Its effectiveness depends on the implementation of higher-level controls.
-
Engineering Controls: All manipulations of this compound, including weighing, transfers, reaction setup, and workup, must be conducted within a certified and properly functioning chemical fume hood. This is the most critical step in preventing respiratory exposure.
-
Administrative Controls: Adhere strictly to your institution's specific safety protocols and Standard Operating Procedures (SOPs). Ensure you are fully trained on the procedures outlined below before beginning work.
Core PPE Requirements: A Head-to-Toe Protocol
A comprehensive PPE strategy is mandatory. Never handle sulfonyl chlorides with incomplete protection.
Eye and Face Protection
Direct contact with even a minuscule amount of a sulfonyl chloride can cause severe and potentially irreversible eye damage.[1]
-
Mandatory: Wear tightly fitting chemical splash goggles in combination with a full-face shield.
-
Rationale: Goggles provide a seal around the eyes to protect against splashes and vapors. The face shield offers a secondary, broader layer of protection for the entire face against splashes during transfers or a reactive quench. Standard safety glasses are insufficient.
Skin and Body Protection
-
Gloves: Use chemical-resistant nitrile gloves. Given the high corrosivity, double-gloving is strongly recommended as a best practice.
-
Protocol: Before use, always inspect gloves for any signs of damage, however small. If contact with this compound occurs, remove gloves immediately using the proper technique (peeling them off without touching the outer surface), dispose of them as hazardous waste, and wash your hands thoroughly. Change gloves frequently, at least every 30 to 60 minutes, and immediately after any known contact.[4]
-
-
Protective Clothing: Wear a chemical-resistant laboratory coat with long sleeves and tight-fitting cuffs.
-
Rationale: A standard cotton lab coat offers minimal protection from corrosive liquid splashes. A chemical-resistant or rubberized apron worn over the lab coat is necessary when handling larger quantities or when there is a heightened risk of splashes.
-
Respiratory Protection
-
Primary Control: A chemical fume hood is the primary method of respiratory protection.
-
Emergency Use: In the event of a fume hood failure or a large spill outside of containment, a respirator will be necessary. The appropriate choice is typically a full-face respirator with cartridges rated for acid gases (like hydrogen chloride) and organic vapors. All respirator use requires prior medical clearance and fit-testing under an institutional respiratory protection program.
Operational Plans: PPE in Practice
The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table summarizes the minimum requirements for common laboratory operations involving this compound.
| Laboratory Operation | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Lab Coat | Chemical Fume Hood |
| Reaction Setup/Reagent Addition | Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Lab Coat & Apron | Chemical Fume Hood |
| Work-up & Quenching | Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Lab Coat & Apron | Chemical Fume Hood |
| Small Spill Cleanup (<100 mL) | Goggles & Face Shield | Heavy-Duty Nitrile or Butyl Gloves | Chemical-Resistant Lab Coat & Apron | Chemical Fume Hood (if possible) or Respirator |
| Large Spill Cleanup (>100 mL) | Full-Face Respirator with Acid Gas Cartridge | Heavy-Duty Nitrile or Butyl Gloves | Full Chemical-Resistant Suit | Full-Face Respirator with Acid Gas Cartridge |
Step-by-Step Donning and Doffing of PPE
Properly putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Put on the inner pair of nitrile gloves.
-
Don your chemical-resistant lab coat, ensuring all snaps are closed.
-
If required, put on a chemical-resistant apron.
-
Put on chemical splash goggles.
-
Put on the face shield.
-
Put on the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing (Removing) Sequence:
-
Remove the outer pair of gloves using a method that avoids touching the contaminated surface with your bare skin.
-
Remove the face shield and apron (if used).
-
Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
Emergency and Disposal Plans
Spill Response Workflow
In the event of a spill, a calm and methodical response is crucial. NEVER use water on a sulfonyl chloride spill , as this will generate corrosive acids and heat.[3] The primary response is to contain the spill with a dry, inert absorbent material.
Caption: Logical workflow for the safe response to a this compound spill.
Disposal of Contaminated PPE and Materials
All materials that come into contact with this compound, including used PPE, absorbent materials from spills, and empty reagent bottles, must be treated as hazardous waste.[5]
-
Procedure:
-
Collect all contaminated solid waste in a clearly labeled, sealable hazardous waste container.
-
Do not mix this waste with other waste streams.
-
Arrange for disposal through your institution's certified hazardous waste management program.
-
By understanding the chemical rationale behind these safety protocols, you can foster a laboratory environment where the powerful reactivity of this compound can be harnessed safely and effectively for scientific advancement.
References
- Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- 3E. (2021). This compound SDS.
- S D FINE-CHEM LIMITED. (n.d.). Sulphuryl chloride Safety Data Sheet.
- INCHEM. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE.
- New Jersey Department of Health and Senior Services. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- Benchchem. (n.d.). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
- Fisher Scientific. (2014). Quinoline-8-sulfonyl chloride Safety Data Sheet.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- Benchchem. (n.d.). Chemical reactivity of the sulfonyl chloride group.
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Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
